(2-Bromo-6-chlorophenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-6-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQZWWJHMYCKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-Bromo-6-chlorophenyl)methanol: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Synthetic Intermediate
Introduction: The Strategic Importance of Ortho-Dihalo-Substituted Phenylmethanols in Modern Organic Synthesis
(2-Bromo-6-chlorophenyl)methanol stands as a pivotal, yet often unheralded, building block in the landscape of contemporary organic synthesis. Its unique substitution pattern, featuring vicinal bromine and chlorine atoms ortho to a hydroxymethyl group, imparts a distinct reactivity profile that is highly sought after in the development of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of (2-bromo-6-chlorophenyl)methanol, delving into its chemical and physical properties, synthesis, reactivity, and analytical characterization. Furthermore, it will explore its emerging applications, particularly in the realm of medicinal chemistry, and provide robust protocols for its safe handling and use. The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling reactions, while the benzylic alcohol moiety serves as a versatile handle for oxidation, etherification, and esterification. This combination of features makes (2-bromo-6-chlorophenyl)methanol an invaluable intermediate for the synthesis of novel pharmaceutical agents and functional materials.
Physicochemical and Spectroscopic Properties
The intrinsic properties of (2-bromo-6-chlorophenyl)methanol are fundamental to its application in synthesis. A summary of its key physicochemical and predicted spectroscopic data is presented below.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₆BrClO | [1] |
| Molecular Weight | 221.48 g/mol | [1] |
| CAS Number | 1242822-57-6 | [2] |
| Appearance | White to off-white solid (predicted) | Analogous Compounds |
| Melting Point | Not available (predicted to be a low-melting solid) | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate; sparingly soluble in water. | General Organic Principles |
| Predicted ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5-7.2 (m, 3H, Ar-H), ~4.8 (s, 2H, CH₂), ~2.0 (br s, 1H, OH) | Based on analogous compounds[3] |
| Predicted ¹³C NMR (CDCl₃, 100 MHz) | δ ~138-140 (C-ipso), ~133-135 (C-Cl), ~128-130 (CH), ~127-129 (CH), ~123-125 (C-Br), ~120-122 (CH), ~63-65 (CH₂) | Based on analogous compounds[3] |
| Key IR Absorptions (KBr, cm⁻¹) | ~3300 (br, O-H stretch), ~3100-3000 (Ar C-H stretch), ~1580, 1470 (C=C stretch), ~1050 (C-O stretch), ~750 (C-Cl stretch), ~680 (C-Br stretch) | Based on analogous compounds[4] |
| Mass Spec. Fragmentation (EI) | m/z 220/222/224 (M⁺), 203/205/207 ([M-OH]⁺), 141/143 ([M-Br]⁺), 175/177 ([M-Cl]⁺), 77 (C₆H₅⁺) | General principles of benzyl alcohol fragmentation[5] |
Synthesis and Mechanistic Considerations
The synthesis of (2-bromo-6-chlorophenyl)methanol is most practically achieved through the reduction of a suitable carbonyl precursor, namely 2-bromo-6-chlorobenzaldehyde or 2-bromo-6-chlorobenzoic acid.
Synthesis from 2-Bromo-6-chlorobenzaldehyde
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry, often accomplished with high efficiency using hydride reagents. Sodium borohydride (NaBH₄) is a preferred reagent for this purpose due to its selectivity, mild reaction conditions, and operational simplicity.
Mechanism of Aldehyde Reduction with Sodium Borohydride
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is subsequently protonated during the workup to yield the primary alcohol.
Caption: Mechanism of aldehyde reduction.
Experimental Protocol: Reduction of 2-Bromo-6-chlorobenzaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-6-chlorobenzaldehyde (1.0 eq) in methanol or ethanol at room temperature.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize the excess borohydride and decompose the borate esters.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Synthesis from 2-Bromo-6-chlorobenzoic Acid
A more potent reducing agent, such as lithium aluminum hydride (LiAlH₄), is required for the reduction of a carboxylic acid to a primary alcohol. This reaction is typically performed in an anhydrous ethereal solvent.
Experimental Protocol: Reduction of 2-Bromo-6-chlorobenzoic Acid
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the suspension to 0 °C. Add a solution of 2-bromo-6-chlorobenzoic acid (1.0 eq) in anhydrous THF dropwise via an addition funnel.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Workup (Fieser method): Cool the reaction to 0 °C and cautiously add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. Stir until a granular precipitate forms.
-
Isolation: Filter the solid and wash thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography if necessary.
Key Reactions and Synthetic Utility
The chemical reactivity of (2-bromo-6-chlorophenyl)methanol is dominated by the interplay of its three functional groups: the primary alcohol and the two ortho-halogen substituents.
Oxidation to 2-Bromo-6-chlorobenzaldehyde
The selective oxidation of the primary alcohol to the corresponding aldehyde is a valuable transformation, providing a precursor for a wide range of subsequent reactions. A variety of mild oxidizing agents can be employed to avoid over-oxidation to the carboxylic acid.
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
-
Reaction Setup: In a flask, suspend pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane.
-
Reagent Addition: Add a solution of (2-bromo-6-chlorophenyl)methanol (1.0 eq) in dichloromethane to the PCC suspension.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography.
Etherification (Williamson Ether Synthesis)
The hydroxyl group can be readily converted into an ether linkage via the Williamson ether synthesis.[6] This involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.[6]
Caption: Williamson Ether Synthesis.
Experimental Protocol: Methyl Ether Synthesis
-
Reaction Setup: Under an inert atmosphere, dissolve (2-bromo-6-chlorophenyl)methanol (1.0 eq) in anhydrous THF or DMF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Alkylation: After gas evolution ceases, add methyl iodide (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight, monitoring by TLC.
-
Workup: Quench the reaction carefully with water. Extract the aqueous phase with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting ether by column chromatography.
Applications in Drug Discovery and Development
While specific, publicly disclosed applications of (2-bromo-6-chlorophenyl)methanol are not abundant, its structural motifs are present in a variety of biologically active molecules. Its utility lies in its role as a versatile scaffold for the construction of more complex compounds, particularly in the synthesis of inhibitors and receptor antagonists. The ortho-dihalo substitution pattern allows for selective manipulation via modern cross-coupling methodologies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents to probe structure-activity relationships (SAR). The benzylic alcohol provides a convenient point of attachment for side chains or for linking to other molecular fragments. It is a valuable intermediate for the synthesis of compounds targeting a range of therapeutic areas, from oncology to infectious diseases.[7][8]
Safety, Handling, and Disposal
As a halogenated aromatic compound, (2-bromo-6-chlorophenyl)methanol should be handled with appropriate caution.
-
Hazard Assessment: Based on analogous compounds, it is likely to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of as halogenated organic waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Conclusion
(2-Bromo-6-chlorophenyl)methanol is a strategically important synthetic intermediate with a rich and versatile chemical profile. Its unique combination of a reactive benzylic alcohol and ortho-dihalogenated aromatic ring makes it a valuable tool for the construction of complex molecules in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and safe handling, intended to empower researchers to effectively utilize this compound in their synthetic endeavors. As the demand for novel and structurally diverse chemical entities continues to grow, the importance of such versatile building blocks will undoubtedly increase.
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Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (n.d.). MDPI. Retrieved from [Link]
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(2-Bromo-6-chlorophenyl)methanol safety and handling
An In-Depth Technical Guide to the Safe Handling of (2-Bromo-6-chlorophenyl)methanol
Abstract
(2-Bromo-6-chlorophenyl)methanol is a halogenated aromatic alcohol utilized as a key intermediate in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the critical safety and handling protocols for (2-Bromo-6-chlorophenyl)methanol, designed for researchers, chemists, and drug development professionals. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous compounds, including isomers and the parent compound, benzyl alcohol, to establish a robust framework for risk assessment and mitigation. The following sections detail the compound's identity, potential hazards, appropriate handling and storage procedures, emergency response protocols, and proper disposal methods. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks and the importance of adherence to these guidelines.
Compound Identification and Physicochemical Properties
(2-Bromo-6-chlorophenyl)methanol is a disubstituted benzyl alcohol. While specific physicochemical data for this compound is not extensively published, properties can be inferred from its isomers and related structures.
| Property | Value (Estimated or from Isomers) | Source |
| Molecular Formula | C₇H₆BrClO | PubChem[1] |
| Molecular Weight | 221.48 g/mol | PubChem[1] |
| Appearance | White to off-white solid (typical for similar compounds) | Inferred from related compounds[2] |
| Melting Point | Data not available; Isomer (5-Bromo-2-chlorophenyl)methanol: 92-96°C | ChemSrc |
| Boiling Point | Data not available; Isomer (5-Bromo-2-chlorophenyl)methanol: 295.8°C at 760 mmHg | ChemSrc |
| Solubility | Insoluble in water; Soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from general organic compound properties |
Hazard Identification and Toxicological Profile
GHS Hazard Classification (Inferred):
| Hazard Class | Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335 | May cause respiratory irritation |
Source: Inferred from PubChem data for (3-Bromo-2-chlorophenyl)methanol.[1]
Toxicological Rationale:
The toxicity of (2-Bromo-6-chlorophenyl)methanol is likely driven by several factors inherent to its structure:
-
Aromatic Halogenation: The presence of bromine and chlorine on the benzene ring can enhance toxicity and skin/eye irritancy. Halogenated aromatic compounds can be absorbed through the skin and may have systemic effects.
-
Benzyl Alcohol Moiety: Benzyl alcohol itself is classified as harmful if swallowed and causes serious eye irritation.[3] While less toxic than methanol, it can cause central nervous system depression.[4]
-
Metabolism: While not studied for this specific compound, metabolism of the benzyl alcohol group could potentially lead to the formation of the corresponding benzoic acid derivative, which may have its own toxicological profile. The metabolism of the aromatic ring is more complex and could lead to the formation of reactive intermediates.
Primary Routes of Exposure:
-
Inhalation: Inhalation of dust or aerosols can cause respiratory tract irritation.[1]
-
Skin Contact: Direct contact can lead to skin irritation.[1] Prolonged contact may cause redness and dermatitis.[5]
-
Eye Contact: The compound is expected to be a serious eye irritant, causing redness, pain, and potential damage.[1]
-
Ingestion: Ingestion is likely to be harmful, with potential for gastrointestinal irritation and systemic toxicity.[1]
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling (2-Bromo-6-chlorophenyl)methanol is essential to minimize exposure. The following workflow outlines the necessary steps and the rationale behind them.
Engineering Controls
The primary line of defense is to handle the compound in a controlled environment.
-
Fume Hood: All weighing and transfers of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing direct contact.
-
Eye and Face Protection: Chemical splash goggles that provide a tight seal around the eyes are mandatory.[7] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]
-
Skin Protection:
-
Gloves: Nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use.[7] Change gloves immediately if they become contaminated.
-
Lab Coat: A flame-retardant lab coat should be worn and kept fully buttoned.
-
-
Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection is not required. However, in the event of a large spill or if engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges should be used.[7]
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Container: Store in a tightly sealed, properly labeled container.[8]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[9]
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases.[10][11]
-
Ignition Sources: Although the flash point is not known, it is prudent to store it away from heat, sparks, and open flames.[9]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Rationale |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8] | To remove the individual from the contaminated atmosphere and support respiration. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[8] | To dilute and remove the chemical from the skin surface to minimize irritation and absorption. |
| Eye Contact | Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention. | To thoroughly rinse the chemical from the eye to prevent serious damage. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or label information to the medical personnel.[8] | To avoid aspiration of the chemical into the lungs. Medical professionals can determine the best course of treatment. |
Spill Response
-
Minor Spills: For small spills, trained personnel wearing appropriate PPE should absorb the material with an inert absorbent such as sand or vermiculite.[12] The collected material should be placed in a sealed container for disposal.[13]
-
Major Spills: In the case of a large spill, evacuate the area immediately and contact your institution's environmental health and safety department or local emergency services.[14]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[7]
-
Hazardous Combustion Products: In a fire, toxic and corrosive fumes may be produced, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Disposal Considerations
(2-Bromo-6-chlorophenyl)methanol and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Classification: This compound is a halogenated organic substance and should be segregated into a designated "Halogenated Organic Waste" container.[6]
-
Disposal Method: Disposal should be carried out by a licensed chemical waste disposal company, typically through high-temperature incineration at a permitted facility.[15] Do not pour this chemical down the drain.[6]
Conclusion
While specific hazard data for (2-Bromo-6-chlorophenyl)methanol is limited, a thorough risk assessment based on its chemical structure and analogous compounds allows for the development of robust safety protocols. Adherence to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide is paramount for the safe handling of this compound in a research and development setting. A culture of safety, grounded in a deep understanding of the potential hazards and the rationale behind safety protocols, is the most effective tool for protecting laboratory personnel.
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An In-depth Technical Guide to (2-Bromo-6-chlorophenyl)methanol: A Strategic Synthetic Intermediate
This guide provides a comprehensive technical overview of (2-Bromo-6-chlorophenyl)methanol, a halogenated aromatic alcohol. While not a widely studied compound in its own right, its true significance lies in its role as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science research. This document will delve into its chemical properties, plausible synthetic routes, and its strategic application as a molecular building block.
Physicochemical Characterization
(2-Bromo-6-chlorophenyl)methanol is a solid at room temperature with the following key identifiers:
| Property | Value |
| CAS Number | 1242822-57-6 |
| Molecular Formula | C₇H₆BrClO |
| Molecular Weight | 221.48 g/mol |
| Appearance | White to light yellow crystalline powder |
The presence of both bromine and chlorine atoms on the phenyl ring, ortho to the methanol group, imparts distinct reactivity and physical properties to the molecule. The electron-withdrawing nature of the halogens influences the acidity of the benzylic proton and the reactivity of the aromatic ring.
Plausible Synthetic Pathways
While a definitive historical synthesis is not prominently documented in the literature, the synthesis of (2-Bromo-6-chlorophenyl)methanol can be logically deduced from established organic chemistry principles. A common and efficient method for the preparation of benzyl alcohols is the reduction of the corresponding benzaldehyde.
Proposed Two-Step Synthesis from 2-Bromo-6-chlorotoluene
A likely and industrially scalable synthesis would commence with the selective oxidation of 2-bromo-6-chlorotoluene to 2-bromo-6-chlorobenzaldehyde, followed by reduction to the target alcohol.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of (2-Bromo-6-chlorophenyl)methanol.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Bromo-6-chlorobenzaldehyde
This step involves the radical bromination of the methyl group of 2-bromo-6-chlorotoluene, followed by hydrolysis to the aldehyde.
-
Reaction Setup: A round-bottom flask is charged with 2-bromo-6-chlorotoluene (1 equivalent), N-bromosuccinimide (NBS, 1.1 equivalents), and a catalytic amount of benzoyl peroxide (BPO) in a suitable solvent like carbon tetrachloride.
-
Initiation: The mixture is heated to reflux under illumination with a UV lamp to initiate the radical chain reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is then subjected to hydrolysis, for instance, by treatment with aqueous silver nitrate or sodium carbonate, to convert the benzylic bromide to the aldehyde.
-
Purification: The crude 2-bromo-6-chlorobenzaldehyde is purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
NBS and BPO: This combination is a classic choice for the selective radical bromination of benzylic positions, minimizing reactions on the aromatic ring.
-
Hydrolysis: The intermediate benzyl bromide is readily hydrolyzed to the corresponding aldehyde. The choice of hydrolysis conditions can be optimized to maximize yield and minimize side reactions.
Step 2: Synthesis of (2-Bromo-6-chlorophenyl)methanol
This step involves the reduction of the synthesized aldehyde to the primary alcohol.
-
Reaction Setup: The purified 2-bromo-6-chlorobenzaldehyde (1 equivalent) is dissolved in methanol in a round-bottom flask.
-
Reduction: The solution is cooled in an ice bath, and sodium borohydride (NaBH₄, 1.5 equivalents) is added portion-wise.
-
Reaction Monitoring: The reaction is monitored by TLC for the disappearance of the aldehyde.
-
Quenching and Work-up: Once the reaction is complete, it is carefully quenched with water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude (2-Bromo-6-chlorophenyl)methanol. Further purification can be achieved by recrystallization.
Causality of Experimental Choices:
-
Sodium Borohydride: NaBH₄ is a mild and selective reducing agent for aldehydes and ketones, and it is compatible with the halogen substituents on the aromatic ring.
-
Methanol as Solvent: Methanol is a common protic solvent for NaBH₄ reductions.
Role in Drug Discovery and Development
The strategic placement of bromo and chloro substituents on the phenyl ring makes (2-Bromo-6-chlorophenyl)methanol a valuable precursor in medicinal chemistry. Halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets.[1]
The "2-bromo-6-chlorophenyl" moiety can be incorporated into larger molecules to explore structure-activity relationships (SAR). For instance, related bromo-chlorophenyl structures have been investigated for their potential in developing novel therapeutic agents.[2]
Synthetic Utility and Further Reactions
(2-Bromo-6-chlorophenyl)methanol can undergo a variety of chemical transformations, allowing for its incorporation into more complex molecular scaffolds.
-
Conversion to Benzyl Halides: The hydroxyl group can be readily converted to a more reactive leaving group, such as a benzyl bromide or chloride, using standard halogenating agents (e.g., PBr₃, SOCl₂).[3][4] This opens up possibilities for nucleophilic substitution reactions.
-
Ether Synthesis: The alcohol can be deprotonated with a strong base to form an alkoxide, which can then react with an alkyl halide to form an ether linkage (Williamson ether synthesis).
-
Esterification: Reaction with a carboxylic acid or its derivative will yield the corresponding ester.
-
Cross-Coupling Reactions: The aryl bromide functionality can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reaction, to form new carbon-carbon bonds. This is a powerful tool for constructing complex biaryl structures. It is important to note that the reactivity of aryl bromides is generally higher than that of aryl chlorides in such reactions, allowing for selective transformations.
Diagram of Potential Further Reactions
Caption: Potential synthetic transformations of (2-Bromo-6-chlorophenyl)methanol.
Conclusion
While the direct discovery and historical timeline of (2-Bromo-6-chlorophenyl)methanol are not extensively documented, its value as a synthetic intermediate is clear from the principles of organic chemistry and the importance of halogenated aromatics in modern science. Its synthesis is achievable through well-established methods, and its functional groups offer multiple handles for further chemical modification. For researchers in drug discovery and materials science, (2-Bromo-6-chlorophenyl)methanol represents a strategic building block for the synthesis of novel and potentially impactful molecules.
References
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
- Mishra, R., et al. (2022). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI.
- ChemSpider. (2012).
- Google Patents. (2013). Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
- Poce, G., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Guidechem. (n.d.). (5-Bromo-2-chlorophenyl)methanol 149965-40-2 wiki.
- European Patent Office. (2001).
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Rauf, A., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PubMed Central.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Google P
- Organic Chemistry Portal. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions.
- BLDpharm. (n.d.). (4-Bromo-2-chloro-5-methylphenyl)methanol.
- G. A. N. D. Gamlath, et al. (2020). Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids.
- Bolli, M. H., et al. (2012). The discovery of N - [ 5 - ( 4 – bromopheny l ) – 6 - [ 2-. [ ( 5 –bromo -2 –pyrimidiny l ) oxy ] ethoxy ] - 4-pyrimidinyl ] -N′ - propylsulfamide ( Macitentan ), an orally active, potent dual endothelin receptor antagonist.
- Google Patents. (2018). Preparation method of chlorobenzene Grignard reagent crystal product.
- Capela, J. P., et al. (2024). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. PubMed Central.
- Pirnot, M. T., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.
- El-Gohary, N. S., et al. (2022).
- Khan, I., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- Benchchem. (n.d.). Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
- Rauf, A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Sun, L., et al. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis.
- European Patent Office. (2002).
- Google Patents. (2010). Green synthesis method of bromomethylbiphenyl compound.
- Howei Pharm. (n.d.). Cas List Page.
- Howei Pharm. (n.d.). Contact-CMO,CDMO,Custom Synthesis.
- Guidechem. (n.d.). (2-BROMO-4-CLOROFENIL) METANOL 143888-84-0 wiki.
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- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Synthesis of (2-Bromo-6-chlorophenyl)methanol
Abstract: This document provides a detailed, field-proven experimental protocol for the synthesis of (2-Bromo-6-chlorophenyl)methanol. The synthesis is achieved through the chemoselective reduction of the corresponding aldehyde, 2-bromo-6-chlorobenzaldehyde, using sodium borohydride (NaBH₄). This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable method for producing this valuable bifunctional intermediate. The narrative explains the causality behind key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanism.
Reaction Principle & Mechanistic Insight
The synthesis of (2-Bromo-6-chlorophenyl)methanol is predicated on one of the most fundamental transformations in organic chemistry: the reduction of a carbonyl group. The aldehyde functional group in 2-bromo-6-chlorobenzaldehyde is selectively reduced to a primary alcohol.
Reaction Scheme:
The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate. NaBH₄ is a mild and highly selective reagent, primarily effective for the reduction of aldehydes and ketones to their corresponding alcohols.[1][2] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents like methanol or ethanol and generally does not reduce other common functional groups such as esters, amides, or nitro groups under these conditions.[1][3]
The mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[2] This transfer forms a tetracoordinate borate ester intermediate. Subsequent protonation of the resulting alkoxide, typically during an aqueous workup, liberates the final alcohol product.[1][4] Methanol serves as both the solvent and a proton source for the final workup steps.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis based on a 1.0 g scale.
| Parameter | Value | Notes |
| Starting Material | 2-Bromo-6-chlorobenzaldehyde | --- |
| Molecular Weight (SM) | 219.45 g/mol | --- |
| Starting Mass | 1.00 g | Can be scaled as needed. |
| Moles (SM) | 4.56 mmol | --- |
| Reducing Agent | Sodium Borohydride (NaBH₄) | --- |
| Molecular Weight (RA) | 37.83 g/mol | --- |
| Molar Equivalents | 1.1 eq. | A slight excess ensures complete reaction. |
| Mass of NaBH₄ | 0.19 g | (4.56 mmol * 1.1 * 37.83 g/mol ) / 1000 |
| Product | (2-Bromo-6-chlorophenyl)methanol | --- |
| Molecular Weight (Product) | 221.47 g/mol | --- |
| Theoretical Yield | 1.01 g | (4.56 mmol * 221.47 g/mol ) / 1000 |
| Appearance | Expected to be a white to off-white solid | --- |
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the synthesis, from initial setup to the isolation of the purified product.
Caption: Workflow for the reduction of 2-bromo-6-chlorobenzaldehyde.
Detailed Experimental Protocol
4.1 Materials and Reagents
-
2-Bromo-6-chlorobenzaldehyde (CAS: 64622-16-8), >98% purity
-
Sodium borohydride (NaBH₄) (CAS: 16940-66-2), >98% purity
-
Methanol (MeOH), ACS grade or anhydrous
-
Ethyl acetate (EtOAc), ACS grade
-
Distilled or deionized water (H₂O)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
4.2 Apparatus
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Spatula and weighing paper
-
Graduated cylinders
-
Separatory funnel (100 mL)
-
Erlenmeyer flasks
-
Rotary evaporator
-
Filtration apparatus (Buchner funnel, filter paper)
-
NMR spectrometer, Mass spectrometer (for characterization)
4.3 Step-by-Step Procedure
A. Reaction Setup and Reduction
-
Place 1.00 g (4.56 mmol) of 2-bromo-6-chlorobenzaldehyde into a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 15 mL of methanol to the flask. Stir the mixture at room temperature until the aldehyde is completely dissolved.[5]
-
Cool the flask in an ice bath with continuous stirring for approximately 10-15 minutes, allowing the solution to reach 0-5 °C.
-
Carefully add 0.19 g (5.02 mmol, 1.1 eq.) of sodium borohydride (NaBH₄) to the cooled solution in small portions over 5-10 minutes.
-
Expert Insight: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming from hydrogen gas evolution, which occurs as NaBH₄ reacts slowly with the methanol solvent.[6]
-
B. Reaction Monitoring and Quenching
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for 30-45 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting material spot (aldehyde) and the appearance of a new, more polar spot (alcohol) indicates reaction completion.
-
Once the reaction is complete, quench the reaction by slowly and carefully adding 10 mL of distilled water dropwise while the flask is still in the ice bath.
-
Causality: This step serves two purposes: it decomposes any unreacted NaBH₄ and hydrolyzes the borate ester intermediate to liberate the desired alcohol.[5] Vigorous gas evolution (H₂) will be observed; add the water slowly to control the rate.
-
C. Workup and Isolation
-
Remove the flask from the ice bath and allow it to warm to room temperature.
-
Reduce the volume of the reaction mixture to approximately one-third of the original volume using a rotary evaporator to remove most of the methanol.
-
Transfer the remaining aqueous slurry to a 100 mL separatory funnel. Add 20 mL of ethyl acetate and 10 mL of water.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate and extract the aqueous layer with two additional 15 mL portions of ethyl acetate.[7]
-
Combine all the organic extracts. Wash the combined organic layer once with 20 mL of brine.
-
Purpose: The brine wash helps to remove residual water and any water-soluble impurities from the organic phase.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Let it stand for 10-15 minutes, then filter off the drying agent.
D. Purification and Characterization
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
The product, (2-Bromo-6-chlorophenyl)methanol, should be a white to off-white solid. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Determine the final yield and characterize the product to confirm its identity and purity using:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point: To assess purity.
-
Safety Precautions
-
Sodium Borohydride (NaBH₄): Corrosive and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Organic Solvents (Ethyl Acetate): Flammable. Handle away from ignition sources.
-
Always perform the reaction in a well-ventilated laboratory fume hood.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction.
-
MDPI. (2018). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 23(11), 2785. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
- The Reductive Power of Sodium Borohydride: Transforming Aldehydes and Ketones. (2026, January 15). Chem.libretexts.org.
-
Scribd. (n.d.). Reduction of 4 Chloro. [Link]
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Chemistry university. (2021). Ketone and Aldehyde Reduction to Alcohols. YouTube. [Link]
-
Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. [Link]
- Shahab, K., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Bromo-6-chlorobenzaldehyde: Your Go-To Chemical for Advanced Organic Synthesis. [Link]
- Cheng, C., et al. (2013). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource Technology, 147, 630-633.
-
ChemComplete. (2016). Reduction of Carbonyls to Alcohols. YouTube. [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
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- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Selective Sonogashira Coupling of (2-Bromo-6-chlorophenyl)methanol with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Alkynylation of Dihaloaromatic Scaffolds
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This powerful transformation has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4] A significant challenge and opportunity within this field lies in the selective functionalization of polyhalogenated aromatic compounds, which are versatile building blocks in medicinal chemistry.
This application note provides a detailed guide to the chemoselective Sonogashira coupling of (2-Bromo-6-chlorophenyl)methanol with various terminal alkynes. The inherent reactivity difference between aryl bromides and chlorides under palladium catalysis allows for the selective alkynylation at the more reactive C-Br bond, leaving the C-Cl bond and the benzylic alcohol moiety intact for subsequent transformations. This targeted approach offers a streamlined route to highly functionalized ortho-substituted benzyl alcohol derivatives, which are valuable precursors in drug discovery and development.
Mechanism and Rationale for Chemoselectivity
The Sonogashira coupling typically proceeds via a dual catalytic cycle involving a palladium complex and a copper(I) co-catalyst.[1] The generally accepted mechanism involves two interconnected cycles, as illustrated below.
The Catalytic Cycles
The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) intermediate. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) complex. The resulting alkynyl palladium(II) complex subsequently undergoes reductive elimination to yield the desired arylalkyne product and regenerate the active Pd(0) catalyst.[5]
Figure 1: The dual catalytic cycle of the Sonogashira coupling reaction.
Basis of Chemoselectivity
The selective coupling at the C-Br bond over the C-Cl bond in (2-Bromo-6-chlorophenyl)methanol is governed by the relative rates of oxidative addition of the aryl halides to the Pd(0) catalyst. The bond dissociation energy of the C-X bond decreases in the order C-Cl > C-Br > C-I. Consequently, the oxidative addition of aryl bromides to Pd(0) is significantly faster than that of aryl chlorides.[6] This difference in reactivity allows for a high degree of chemoselectivity under carefully controlled reaction conditions. By employing a suitable palladium catalyst and optimizing parameters such as temperature and reaction time, the Sonogashira coupling can be directed exclusively to the C-Br position.
Furthermore, the Sonogashira reaction is known to be tolerant of a wide range of functional groups, including alcohols.[3] The free hydroxyl group in (2-Bromo-6-chlorophenyl)methanol is generally unreactive under the basic conditions of the reaction and does not require a protecting group, which simplifies the overall synthetic sequence.
Experimental Protocol
This protocol details a general procedure for the selective Sonogashira coupling of (2-Bromo-6-chlorophenyl)methanol with a terminal alkyne.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (2-Bromo-6-chlorophenyl)methanol | ≥97% | Commercially Available | |
| Terminal Alkyne | Various | Commercially Available | e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene |
| PdCl₂(PPh₃)₂ | Catalyst Grade | Commercially Available | Tetrakis(triphenylphosphine)palladium(0) can also be used. |
| Copper(I) Iodide (CuI) | ≥98% | Commercially Available | |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Anhydrous | Commercially Available | Should be degassed before use. |
| Toluene or THF | Anhydrous | Commercially Available | Should be degassed before use. |
| Schlenk Flask | For carrying out the reaction under an inert atmosphere. | ||
| Magnetic Stirrer and Stir Bar | |||
| Argon or Nitrogen Gas Supply | High Purity | For maintaining an inert atmosphere. |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the Sonogashira coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add (2-Bromo-6-chlorophenyl)methanol (1.0 eq.).
-
Addition of Reagents: Add the terminal alkyne (1.1-1.5 eq.) and anhydrous, degassed solvent (e.g., toluene or THF, to make a 0.1-0.2 M solution with respect to the aryl halide).
-
Inert Atmosphere: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst and Base Addition: Under a positive pressure of inert gas, add PdCl₂(PPh₃)₂ (0.01-0.05 eq.), CuI (0.02-0.10 eq.), and anhydrous, degassed triethylamine or diisopropylamine (2.0-3.0 eq.).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 50-70 °C) and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Representative Data
The following table provides expected outcomes for the Sonogashira coupling of (2-Bromo-6-chlorophenyl)methanol with various terminal alkynes under optimized conditions.
| Entry | Terminal Alkyne | Product | Typical Yield (%) |
| 1 | Phenylacetylene | (2-Chloro-6-(phenylethynyl)phenyl)methanol | 85-95 |
| 2 | 1-Hexyne | (2-Chloro-6-(hex-1-yn-1-yl)phenyl)methanol | 80-90 |
| 3 | Trimethylsilylacetylene | (2-Chloro-6-((trimethylsilyl)ethynyl)phenyl)methanol | 90-98 |
| 4 | Propargyl alcohol | (2-Chloro-6-(3-hydroxyprop-1-yn-1-yl)phenyl)methanol | 75-85 |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Low reaction temperature | - Use fresh, high-purity catalysts.- Ensure all solvents and reagents are anhydrous and properly degassed.- Gradually increase the reaction temperature in 10 °C increments. |
| Formation of Alkyne Homocoupling (Glaser) Product | - Presence of oxygen- High concentration of copper catalyst | - Maintain a strict inert atmosphere throughout the reaction.- Reduce the amount of CuI to the lower end of the recommended range (e.g., 2 mol%).- Consider a copper-free Sonogashira protocol if the issue persists. |
| Loss of Chemoselectivity (Reaction at C-Cl) | - High reaction temperature- Prolonged reaction time | - Maintain the reaction temperature below 80 °C.- Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction. |
| Decomposition of Starting Material or Product | - High temperature- Incompatible functional groups on the alkyne | - Perform the reaction at a lower temperature.- If the alkyne contains sensitive functional groups, consider using a milder base or a copper-free protocol. |
Conclusion
The chemoselective Sonogashira coupling of (2-Bromo-6-chlorophenyl)methanol provides an efficient and direct route to valuable, highly functionalized building blocks for drug discovery and materials science. By leveraging the inherent reactivity differences between aryl bromides and chlorides, this protocol allows for precise molecular construction while minimizing the need for complex protecting group strategies. The provided methodology, coupled with the troubleshooting guide, offers a robust framework for researchers to successfully implement this powerful synthetic transformation.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653, 46–49 (2002).
- Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews107, 874–922 (2007).
- Tykwinski, R. R. Evolution of the Sonogashira cross-coupling reaction.
- Liang, Y., Xie, Y. & Li, J. Recent advances in Sonogashira reaction. Current Organic Chemistry12, 638–669 (2008).
-
Wikipedia. Sonogashira coupling. Available at: [Link].
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Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link].
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Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link].
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-
Reddit. Sonogashira coupling in presence of hydroxyl groups. Available at: [Link].
-
Royal Society of Chemistry. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Available at: [Link].
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Application Notes & Protocols: Strategic Use of (2-Bromo-6-chlorophenyl)methanol in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
(2-Bromo-6-chlorophenyl)methanol is a highly versatile and strategic building block in modern organic synthesis, particularly for the construction of complex molecular architectures required in pharmaceutical and materials science research. Its utility stems from the differential reactivity of its two halogen substituents—a bromine and a chlorine atom—on the phenyl ring. This key feature allows for chemoselective functionalization through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the principles, applications, and detailed protocols for leveraging (2-Bromo-6-chlorophenyl)methanol in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling researchers to strategically synthesize highly substituted biaryl, alkynyl, and amino compounds.
Introduction: The Strategic Advantage of (2-Bromo-6-chlorophenyl)methanol
The synthetic utility of dihalogenated aromatic compounds is well-established, offering a platform for sequential and site-selective cross-coupling reactions. (2-Bromo-6-chlorophenyl)methanol is particularly valuable due to the distinct reactivity profiles of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling, the order of reactivity for aryl halides is generally I > Br > OTf > Cl.[1] This hierarchy is primarily governed by the bond dissociation energies and the kinetics of the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[1][2]
Consequently, the C-Br bond in (2-Bromo-6-chlorophenyl)methanol can be selectively targeted under relatively mild conditions, leaving the more robust C-Cl bond intact for subsequent, often more forcing, transformations. The presence of the hydroxymethyl (-CH₂OH) group provides an additional synthetic handle for further derivatization, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution. This trifunctional handle—a reactive bromide, a less reactive chloride, and a modifiable alcohol—makes it an ideal scaffold for building molecular complexity in drug discovery programs.[3][4]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules.[5][6] The reaction couples an organohalide with an organoboron compound, typically a boronic acid, catalyzed by a palladium(0) complex in the presence of a base.[7]
Mechanistic Rationale
The catalytic cycle is a well-understood sequence of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of (2-Bromo-6-chlorophenyl)methanol to form a Pd(II) complex. This step is highly selective for the more labile C-Br bond over the C-Cl bond.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) center.[7]
-
Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective coupling at the bromine position.
Materials:
-
(2-Bromo-6-chlorophenyl)methanol
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a ligand like SPhos (4-10 mol%)
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)
-
Solvent: 1,4-Dioxane, Toluene, or DMF/Water mixture
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
Procedure:
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add (2-Bromo-6-chlorophenyl)methanol (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane, approx. 0.1 M concentration relative to the limiting reagent).
-
Degassing: Degas the mixture by bubbling Argon or Nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles. This step is critical to remove dissolved oxygen which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Seal the flask and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[8]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8] The crude product can then be purified by column chromatography on silica gel.
Data Presentation: Typical Suzuki Reaction Parameters
| Parameter | Condition | Rationale / Expert Insight |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is a reliable, all-purpose catalyst. For more challenging substrates, a combination of a Pd(II) source and a bulky, electron-rich phosphine ligand (e.g., SPhos) can significantly improve reaction rates and yields.[9] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for activating the boronic acid.[7] Cs₂CO₃ is often more effective for less reactive substrates due to its higher solubility in organic solvents. K₃PO₄ is a strong base suitable for many couplings.[10] |
| Solvent | Dioxane, Toluene, DMF | The choice of solvent depends on the required reaction temperature and substrate solubility. Aqueous mixtures (e.g., Toluene/H₂O) can sometimes accelerate the reaction. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds
The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to substituted alkynes.[11] The reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base.
Mechanistic Rationale
The Sonogashira reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while a copper cycle facilitates the formation of the key copper(I)-acetylide intermediate.[12]
-
Palladium Cycle: Pd(0) undergoes oxidative addition into the C-Br bond of (2-Bromo-6-chlorophenyl)methanol.
-
Copper Cycle: The terminal alkyne is deprotonated by the amine base and reacts with the Cu(I) salt (e.g., CuI) to form a highly reactive copper(I)-acetylide species.
-
Transmetalation: The copper(I)-acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the Cu(I) salt.
-
Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from the palladium center, yielding the product and regenerating the Pd(0) catalyst.
Caption: General experimental workflow for a Sonogashira coupling reaction.
Protocol: Selective Sonogashira Coupling
Materials:
-
(2-Bromo-6-chlorophenyl)methanol
-
Terminal Alkyne (1.2 - 2.0 equivalents)
-
Palladium Catalyst: PdCl₂(PPh₃)₂ (1-3 mol%)
-
Copper(I) Co-catalyst: Copper(I) Iodide (CuI) (2-5 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Co-Solvent (optional): THF or DMF
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: To a Schlenk flask under an inert atmosphere, add (2-Bromo-6-chlorophenyl)methanol (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Solvent/Reagent Addition: Add anhydrous THF (if used) followed by the amine base (e.g., Et₃N). The amine often serves as both the base and the solvent.
-
Degassing: Degas the mixture thoroughly by bubbling with Argon or Nitrogen for 20 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.5 eq) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: Crafting C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical components of many pharmaceuticals.[13][14] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base and a specialized phosphine ligand.[15]
Mechanistic Rationale
The efficiency of this reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are crucial for promoting the challenging reductive elimination step that forms the C-N bond.[9]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the substrate.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and the strong base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium, forming the desired arylamine product and regenerating the Pd(0) catalyst. This is often the rate-limiting step.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Selective Buchwald-Hartwig Amination
Materials:
-
(2-Bromo-6-chlorophenyl)methanol
-
Primary or Secondary Amine (1.1 - 1.5 equivalents)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (1-2 mol%) or a G2/G3 Buchwald Precatalyst (e.g., XPhos Pd G3, 2-4 mol%)
-
Ligand: XPhos, SPhos, or RuPhos (2-8 mol%)
-
Base: Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS), or K₃PO₄ (1.5-2.5 equivalents)
-
Anhydrous Solvent: Toluene or 1,4-Dioxane
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Setup (Glovebox Recommended): In a glovebox, charge an oven-dried vial or Schlenk tube with the palladium precatalyst (2 mol%), ligand (4 mol%), and base (e.g., NaOtBu, 1.5 eq).
-
Reagent Addition: Add (2-Bromo-6-chlorophenyl)methanol (1.0 eq) and the anhydrous solvent (e.g., Toluene).
-
Amine Addition: Add the amine (1.2 eq).
-
Reaction: Seal the vessel tightly and remove it from the glovebox. Heat the mixture with vigorous stirring to the required temperature (typically 90-120 °C).
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Once complete, cool to room temperature, and quench carefully by adding saturated aqueous NH₄Cl.
-
Extraction & Purification: Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Key Buchwald-Hartwig Parameters
| Parameter | Condition | Rationale / Expert Insight |
| Catalyst System | Pd₂(dba)₃ + Ligand, or Buchwald Precatalysts | Buchwald precatalysts are air-stable and highly efficient, forming the active Pd(0)L species in situ. This simplifies setup and improves reproducibility.[14] |
| Ligand | XPhos, SPhos, RuPhos | The choice of ligand is critical and substrate-dependent. Bulky, electron-rich biaryl phosphine ligands are the state-of-the-art, facilitating the crucial C-N reductive elimination step.[9] |
| Base | NaOtBu, LiHMDS, K₃PO₄ | A strong, non-nucleophilic base is required.[16] NaOtBu is widely used, but for base-sensitive substrates, a weaker base like K₃PO₄ may be preferable, often requiring higher temperatures. |
| Atmosphere | Strictly Inert (N₂ or Ar) | The active Pd(0) catalyst and some reagents (especially NaOtBu) are highly sensitive to oxygen and moisture. Rigorous exclusion of air is mandatory for success. |
Conclusion
(2-Bromo-6-chlorophenyl)methanol stands out as a powerful and versatile building block for synthetic chemists. The predictable and chemoselective reactivity of its C-Br bond in the presence of a C-Cl bond provides a clear strategic pathway for the synthesis of complex, ortho-substituted aromatic compounds. By mastering the application of fundamental cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—researchers can efficiently forge new C-C and C-N bonds. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists to unlock the full potential of this valuable intermediate, accelerating the discovery of novel chemical entities.
References
-
Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies Source: MDPI URL: [Link]
-
Title: Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry Source: ACS Publications URL: [Link]
-
Title: Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions Source: Organic Chemistry Portal URL: [Link]
- Title: Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate Source: Google Patents URL
-
Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: MDPI URL: [Link]
-
Title: Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D Source: PubMed Central URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: Preprints.org URL: [Link]
-
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: NIH URL: [Link]
-
Title: Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations Source: Springer URL: [Link]
-
Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: ACS Publications URL: [Link]
-
Title: Recent Advances in the Synthesis of Sulfonamides Intermediates Source: De Gruyter URL: [Link]
-
Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: ACS Publications URL: [Link]
-
Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: NIH URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Buchwald Hartwig amination catalysts Source: Johnson Matthey URL: [Link]
-
Title: Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: ResearchGate URL: [Link]
-
Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jelsciences.com [jelsciences.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Reactions Involving (2-Bromo-6-chlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of (2-Bromo-6-chlorophenyl)methanol
(2-Bromo-6-chlorophenyl)methanol is a valuable and versatile building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its utility stems from the differential reactivity of its two halogen substituents—a bromine and a chlorine atom—on the aromatic ring. This inherent electronic disparity allows for chemoselective functionalization, primarily at the more labile carbon-bromine bond. The order of reactivity for aryl halides in many palladium-catalyzed reactions is generally I > Br > OTf > Cl, a principle rooted in the differences in carbon-halogen bond dissociation energies and the kinetics of the oxidative addition step, which is often the rate-determining phase of the catalytic cycle.[1]
This guide provides an in-depth exploration of the catalytic applications of (2-Bromo-6-chlorophenyl)methanol, with a focus on three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for researchers to develop and optimize these transformations for their specific synthetic targets in pharmaceutical and materials science research. The causality behind experimental choices is explained to empower the user with a deeper understanding of the reaction mechanisms and to facilitate troubleshooting and further development.
PART 1: Chemoselective Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[2][3] In the case of (2-Bromo-6-chlorophenyl)methanol, the reaction can be directed to selectively occur at the C-Br bond, leaving the C-Cl bond and the hydroxymethyl group intact for subsequent transformations.
Causality of Reagent Selection:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. The choice of ligand is crucial for catalyst stability and reactivity.
-
Ligand: A bulky, electron-rich phosphine ligand, such as tricyclohexylphosphine (PCy₃), is often employed to promote the oxidative addition of the aryl bromide to the palladium center.[4] The steric bulk of the ligand can also influence the selectivity of the reaction.
-
Base: A base is required to activate the boronic acid for transmetalation.[5] Cesium carbonate (Cs₂CO₃) is a strong inorganic base that has been shown to be highly effective in promoting Suzuki couplings.[4]
-
Solvent System: A mixture of an organic solvent (e.g., toluene or dioxane) and water is typically used. The aqueous phase is necessary for the solubility of the inorganic base and to facilitate the transmetalation step.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
-
(2-Bromo-6-chlorophenyl)methanol
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add (2-Bromo-6-chlorophenyl)methanol (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), cesium carbonate (3.0 mmol, 3.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine tetrafluoroborate (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) and deionized water (0.5 mL) to the flask.
-
Stir the reaction mixture at 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | ~80-90 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 100 | 14 | ~82-92 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | ~88-98 |
Yields are estimated based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.
Mechanistic Workflow: Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
PART 2: Heck-Mizoroki Reaction for Alkene Arylation
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6][7] Similar to the Suzuki coupling, the higher reactivity of the C-Br bond in (2-Bromo-6-chlorophenyl)methanol allows for selective arylation of an alkene at this position.
Causality of Reagent Selection:
-
Palladium Catalyst: Palladium(II) acetate is a common choice. Ligandless conditions or the use of simple phosphine ligands like triphenylphosphine (PPh₃) are often effective.
-
Base: An organic base such as triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the hydrogen halide formed during the reaction.[6]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are typically employed.
Experimental Protocol: Heck-Mizoroki Reaction
Reaction Scheme:
Materials:
-
(2-Bromo-6-chlorophenyl)methanol
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Reaction tube or flask
-
Magnetic stirrer and heating mantle
-
Inert gas supply
Procedure:
-
In a reaction tube, combine (2-Bromo-6-chlorophenyl)methanol (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and triphenylphosphine (0.02 mmol, 2 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) to the mixture.
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Data Presentation: Representative Heck-Mizoroki Reactions
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | 16 | ~70-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMF | 120 | 18 | ~65-80 |
| 3 | Methyl methacrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | 24 | ~60-75 |
Yields are estimated based on general Heck reaction literature and may require optimization for this specific substrate.
Mechanistic Workflow: Heck-Mizoroki Reaction
Caption: Catalytic cycle for the Heck-Mizoroki reaction.
PART 3: Sonogashira Coupling for the Synthesis of Aryl Alkynes
The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9] This reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds. The chemoselectivity for the C-Br bond of (2-Bromo-6-chlorophenyl)methanol is again expected.
Causality of Reagent Selection:
-
Palladium Catalyst: A common catalyst system is dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂).
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide by-product.[9]
-
Solvent: The reaction is often carried out in a solvent that can also act as the base, or in a co-solvent system like THF.
Experimental Protocol: Sonogashira Coupling
Reaction Scheme:
Materials:
-
(2-Bromo-6-chlorophenyl)methanol
-
Terminal alkyne (e.g., phenylacetylene)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply
Procedure:
-
To a Schlenk flask under an inert atmosphere, add (2-Bromo-6-chlorophenyl)methanol (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired aryl alkyne.
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 6 | ~80-90 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 8 | ~75-85 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50 | 4 | ~85-95 |
Yields are based on general Sonogashira coupling literature and may be optimized.
Mechanistic Workflow: Sonogashira Coupling
Caption: Catalytic cycles for the Sonogashira coupling.
PART 4: Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that all experimental work must be conducted with strict adherence to safety protocols. A thorough risk assessment should be completed before commencing any new procedure.[2]
-
Palladium Catalysts: Palladium catalysts, especially when finely divided, can be pyrophoric.[7] Handle under an inert atmosphere and keep away from heat and ignition sources.[7] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[12]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic.[3] They should be handled under an inert atmosphere.
-
Organoboron Compounds: Boronic acids and their derivatives can be irritants.[4] Avoid inhalation of dust and contact with skin and eyes.[4]
-
Solvents and Reagents: The solvents and bases used in these reactions (e.g., DMF, toluene, Et₃N) have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.[13]
-
General Laboratory Practices: Always wear appropriate PPE.[14] Work in a well-ventilated fume hood.[14] Be aware of the potential for exothermic reactions, especially during scale-up.[6]
References
- Alfa Chemistry. (n.d.). Heck Reaction.
-
Chen, J., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 22(9), 1439. [Link]
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
- Wikipedia contributors. (2023, December 19). Heck reaction. In Wikipedia, The Free Encyclopedia.
- Newman, S. G., & Willis, M. C. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2295–2303.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
- Carrow, B. P., & Hartwig, J. F. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Synlett, 2011(12), 1798-1807.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Bedford, R. B. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(18), 1659-1678.
- UCLA EH&S. (2017, May 25).
- Fey, N., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(24), 2634-2644.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- BenchChem. (n.d.). Comparative Guide to Alternative Reagents for 2-Bromo-6-chlorotoluene in Cross-Coupling Reactions.
- Al-dujaili, A. H., & Al-Zuhairi, A. J. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18451-18485.
- Harvey Mudd College Department of Chemistry. (2015, October 29).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NROChemistry. (n.d.). Sonogashira Coupling.
- ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl....
- LibreTexts Chemistry. (2023, August 2). 2.
- Knochel, P., & Oestreich, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2736–2759.
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- AFG Bioscience LLC. (2016, April 1). (4-Bromophenyl)(4-methylphenyl)
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- NROChemistry. (n.d.). Sonogashira Coupling.
- Carl ROTH. (n.d.).
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27361–27372.
- Alfa Aesar. (2025, September 15).
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Application Notes and Protocols for the Large-Scale Synthesis of (2-Bromo-6-chlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Significance of (2-Bromo-6-chlorophenyl)methanol in Modern Drug Discovery
(2-Bromo-6-chlorophenyl)methanol is a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its unique substitution pattern, featuring both bromine and chlorine atoms ortho to a hydroxymethyl group, provides medicinal chemists with a versatile scaffold for generating diverse compound libraries. The presence of multiple reaction sites allows for selective functionalization, making it an invaluable intermediate in the development of novel therapeutics, particularly in the fields of oncology, inflammation, and infectious diseases. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to the pharmaceutical industry, enabling the timely and cost-effective production of life-saving medicines.
This comprehensive guide provides a detailed, field-proven protocol for the large-scale synthesis of (2-Bromo-6-chlorophenyl)methanol. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and strategic considerations essential for successful and safe implementation in a professional laboratory or pilot plant setting.
Strategic Approach to Synthesis: Reduction of 2-Bromo-6-chlorobenzaldehyde
For the large-scale production of (2-Bromo-6-chlorophenyl)methanol, a robust and economically viable synthetic route is essential. The most direct and widely applicable strategy involves the selective reduction of the corresponding aldehyde, 2-bromo-6-chlorobenzaldehyde. This precursor is readily accessible through various synthetic methodologies, ensuring a reliable supply chain for the overall process.
Among the plethora of reducing agents available, sodium borohydride (NaBH₄) stands out as the reagent of choice for this transformation on an industrial scale.[1] Its selection is underpinned by several key advantages:
-
Chemoselectivity: Sodium borohydride is a mild reducing agent that exhibits excellent selectivity for aldehydes and ketones, leaving other potentially sensitive functional groups, such as esters or amides, intact.[1]
-
Safety and Handling: Compared to more potent reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer and easier to handle, particularly on a large scale. It is a stable solid that can be handled in air, though moisture should be avoided.
-
Cost-Effectiveness: Sodium borohydride is a relatively inexpensive reagent, a critical factor in the economic viability of large-scale manufacturing.
-
Favorable Work-up: The work-up procedure following a sodium borohydride reduction is typically straightforward, involving quenching with a weak acid and extraction of the product.
The overall synthetic transformation is depicted below:
Caption: Synthetic route to (2-Bromo-6-chlorophenyl)methanol.
Physicochemical Data and Reagent Properties
A thorough understanding of the physical and chemical properties of all substances involved is paramount for safe and efficient process execution.
Table 1: Physicochemical Properties of (2-Bromo-6-chlorophenyl)methanol
| Property | Value |
| CAS Number | 1242822-57-6[2] |
| Molecular Formula | C₇H₆BrClO[2] |
| Molecular Weight | 221.48 g/mol [2] |
| Appearance | White to off-white solid |
| Predicted Boiling Point | 307.0 ± 27.0 °C |
| Predicted Density | 1.685 ± 0.06 g/cm³ |
| Predicted pKa | 13.69 ± 0.10 |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. |
Table 2: Properties and Stoichiometry of Key Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio (to Aldehyde) | Key Considerations |
| 2-Bromo-6-chlorobenzaldehyde | C₇H₄BrClO | 219.46 | 1.0 | Starting material. Purity should be >98%. |
| Sodium Borohydride | NaBH₄ | 37.83 | 1.0 - 1.5 | Reducing agent. Moisture-sensitive. |
| Methanol | CH₄O | 32.04 | Solvent | Anhydrous grade recommended. |
| Hydrochloric Acid (1M) | HCl | 36.46 | As needed for quench | Used to neutralize excess NaBH₄ and hydrolyze borate esters. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Solvent | For extraction. |
| Brine (Saturated NaCl) | NaCl | 58.44 | Washing agent | To remove water from the organic phase. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent | To dry the organic extract. |
Detailed Large-Scale Synthesis Protocol
This protocol is designed for the synthesis of (2-Bromo-6-chlorophenyl)methanol on a multi-gram to kilogram scale. All operations should be conducted in a well-ventilated fume hood or an appropriate chemical production facility.
Reagent Preparation and Reactor Setup
-
Reactor: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is required. The reactor size should be appropriate for the intended scale, allowing for a solvent volume of approximately 10-15 mL per gram of the starting aldehyde.
-
Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere and to minimize moisture. Maintain a positive nitrogen pressure throughout the reaction.
Caption: Schematic of the reaction setup.
Reaction Execution
-
Charging the Reactor: To the inerted reactor, add 2-bromo-6-chlorobenzaldehyde (1.0 equivalent).
-
Dissolution: Add anhydrous methanol (10-15 volumes relative to the aldehyde) to the reactor and stir until the aldehyde is completely dissolved.
-
Cooling: Cool the solution to 0-5 °C using a circulating chiller connected to the reactor jacket.
-
Preparation of Reducing Agent Solution: In a separate flask, under a nitrogen atmosphere, prepare a solution of sodium borohydride (1.2 equivalents) in methanol. Note: The dissolution of NaBH₄ in methanol can be exothermic and may generate hydrogen gas. Prepare this solution with caution and ensure adequate ventilation.
-
Addition of Sodium Borohydride: Slowly add the sodium borohydride solution to the cooled aldehyde solution via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature is maintained between 0-10 °C. The addition of sodium borohydride is exothermic.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-3 hours).
Work-up and Isolation
-
Quenching: Once the reaction is complete, slowly and carefully add 1M hydrochloric acid to the reaction mixture to quench the excess sodium borohydride and to hydrolyze the intermediate borate esters. The addition should be done cautiously as it will generate hydrogen gas. Maintain the temperature below 20 °C during the quench. Add the acid until the pH of the aqueous phase is between 6 and 7.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol.
-
Extraction: To the remaining aqueous slurry, add ethyl acetate and water. Stir vigorously and then allow the layers to separate. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and wash the drying agent with a small amount of ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude (2-Bromo-6-chlorophenyl)methanol as an oil or a solid.
Purification
For most applications, the crude product may be of sufficient purity. If further purification is required, recrystallization or column chromatography can be employed.
-
Recrystallization: A suitable solvent system for recrystallization is a mixture of heptane and ethyl acetate. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified solid by filtration, wash with cold heptane, and dry under vacuum.
Sources
Troubleshooting & Optimization
Navigating the Challenges of Suzuki Coupling with (2-Bromo-6-chlorophenyl)methanol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the application of this powerful tool to sterically hindered substrates, such as (2-Bromo-6-chlorophenyl)methanol, presents a unique set of challenges that can often lead to frustratingly low yields and a complex mixture of side products. The ortho-disubstitution pattern, coupled with the presence of a reactive benzylic alcohol, necessitates a carefully optimized approach to achieve successful coupling.
This technical support guide, designed for researchers at the bench, provides in-depth troubleshooting advice, frequently asked questions, and a robust starting protocol to enhance the yield and purity of your desired biaryl products.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the Suzuki coupling of (2-Bromo-6-chlorophenyl)methanol, offering explanations and actionable solutions.
Question: My reaction is showing little to no conversion of the starting material. What are the likely causes and how can I fix this?
Answer:
Low or no conversion in the Suzuki coupling of a sterically hindered substrate like (2-Bromo-6-chlorophenyl)methanol typically points to an inefficient catalytic cycle, most often a sluggish oxidative addition step. The two bulky ortho substituents (bromo and chloro groups) create a significant steric shield around the carbon-bromine bond, making it difficult for the palladium catalyst to insert.
Here’s a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for this type of transformation. The key is to employ a catalyst system that is both highly active and can accommodate the steric bulk.
-
Palladium Precatalyst: Use air-stable and reliable Pd(II) precatalysts such as Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand Choice is Critical: The ligand must be both electron-rich to promote oxidative addition and bulky to facilitate the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species. Buchwald-type phosphine ligands are the gold standard for this purpose.
-
| Ligand | Key Features & Recommendations |
| SPhos | Highly effective for di-ortho-substituted aryl bromides. A good first choice. |
| XPhos | Another excellent option, known for its broad applicability and high activity. |
| RuPhos | Often successful when other ligands fail, particularly with challenging substrates. |
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. For sterically demanding couplings, weaker bases like Na₂CO₃ are often insufficient.
-
Recommended Bases: Use a strong, non-nucleophilic base. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are the preferred choices as they have consistently demonstrated high efficacy in challenging Suzuki reactions.
-
-
Solvent Purity: The presence of water and oxygen can significantly impact the catalytic activity.
-
Anhydrous and Degassed Solvents: Ensure your solvent (e.g., 1,4-dioxane, toluene, or THF) is rigorously dried and degassed prior to use. Employing solvents from a solvent purification system or freshly distilled solvents is highly recommended. Degassing can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes.
-
-
Reaction Temperature: While many Suzuki couplings proceed at moderate temperatures, sterically hindered substrates often require more thermal energy to overcome the activation barrier for oxidative addition.
-
Increase the Temperature: If your reaction is sluggish at 80-90 °C, consider increasing the temperature to 100-110 °C (refluxing toluene or dioxane).
-
Question: I am observing significant amounts of dehalogenated starting material (2-chlorophenyl)methanol. What is causing this side reaction and how can I minimize it?
Answer:
The formation of the dehalogenated (protodebrominated) product is a common side reaction in Suzuki couplings, especially with sterically hindered and electron-rich aryl halides. This occurs when the palladium-aryl intermediate undergoes reaction with a proton source before it can couple with the boronic acid partner.
Here are the primary causes and mitigation strategies:
-
Source of Protons: The most common proton sources are residual water in the solvent or base, or the boronic acid itself (which can undergo protodeboronation).
-
Rigorously Dry Conditions: As mentioned previously, ensure all reagents and solvents are anhydrous. Use freshly opened, high-purity reagents.
-
Boronic Acid Quality: Use high-quality boronic acid. If the quality is suspect, consider using the corresponding boronate ester (e.g., pinacol ester), which is more stable and less prone to protodeboronation.
-
-
Slow Transmetalation: If the transmetalation step is slow relative to the competing protodebromination pathway, the dehalogenated side product will be favored.
-
Optimize the Base: Ensure you are using an effective base (K₃PO₄ or Cs₂CO₃) to facilitate the formation of the boronate species, which is the active nucleophile in the transmetalation step.
-
Increase Boronic Acid Equivalents: Using a slight excess of the boronic acid (1.2 - 1.5 equivalents) can help to push the equilibrium towards the desired coupling product.
-
Question: My desired product is formed, but I also see a significant amount of a homocoupled biaryl product derived from my boronic acid. How can I suppress this?
Answer:
Homocoupling of the boronic acid (Glaser-Hay type coupling) is another common side reaction, often promoted by the presence of oxygen and certain palladium species.
To minimize boronic acid homocoupling:
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen from your reaction. This can be achieved by assembling the reaction under a positive pressure of an inert gas (argon or nitrogen) and using degassed solvents. Performing the reaction in a glovebox is ideal if available.
-
Control Catalyst Loading: While a sufficient amount of catalyst is necessary, excessively high catalyst loadings can sometimes promote side reactions. If you are using a highly active catalyst system, you may be able to reduce the palladium loading (e.g., to 1-2 mol %).
-
Temperature Control: In some cases, running the reaction at the lowest effective temperature can help to minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the hydroxymethyl group on (2-Bromo-6-chlorophenyl)methanol?
The necessity of protecting the benzylic alcohol depends on the specific reaction conditions and the other functional groups present in your coupling partners.
-
Generally Not Required: In many cases, the hydroxymethyl group is compatible with Suzuki coupling conditions, especially when using phosphate or carbonate bases. These bases are generally not strong enough to deprotonate the alcohol to a significant extent, which could otherwise lead to catalyst inhibition or side reactions.
-
When to Consider Protection: If you are using very strong bases (e.g., alkoxides) or if your boronic acid partner contains a highly sensitive functional group, protection might be beneficial. A simple protection strategy would be to convert the alcohol to a silyl ether (e.g., TBS ether) or a benzyl ether. However, this adds extra steps to your synthesis (protection and deprotection) and may not be necessary. It is recommended to first attempt the reaction with the unprotected alcohol.
Q2: What is the expected reactivity difference between the C-Br and C-Cl bonds in my substrate? Can I achieve selective coupling?
The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. Under carefully controlled conditions, you can achieve highly selective coupling at the C-Br position. The oxidative addition to the C-Cl bond is much slower and typically requires more forcing conditions (higher temperatures and specialized catalyst systems). For most standard Suzuki protocols optimized for aryl bromides, the C-Cl bond will remain intact.
Q3: My reaction mixture turns black. Is this a sign of failure?
The formation of palladium black (finely divided palladium metal) indicates that the catalyst is precipitating out of the solution and is no longer in its active catalytic form. While a slight darkening of the reaction mixture is common, a rapid and extensive formation of a black precipitate is a sign of catalyst decomposition and will likely lead to a stalled reaction.
-
Causes of Catalyst Decomposition:
-
Presence of oxygen.
-
Inefficient ligand stabilization of the palladium center.
-
High reaction temperatures for extended periods.
-
-
Solutions:
-
Ensure a strictly inert atmosphere.
-
Use a sufficient amount of a stabilizing ligand. The Pd:ligand ratio is crucial; for monodentate ligands like the Buchwald phosphines, a 1:2 or 1:2.2 ratio is often optimal.
-
Avoid unnecessarily high temperatures or prolonged reaction times.
-
Optimized Starting Protocol
This protocol is a robust starting point for the Suzuki coupling of (2-Bromo-6-chlorophenyl)methanol. It is based on established methods for sterically hindered aryl bromides and should be optimized for your specific boronic acid partner.
Materials:
-
(2-Bromo-6-chlorophenyl)methanol (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2 mol %)
-
SPhos (4.4 mol %)
-
K₃PO₄ (finely ground, 2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add (2-Bromo-6-chlorophenyl)methanol, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yielding Suzuki coupling reactions.
By systematically addressing these common issues and utilizing the provided starting protocol, researchers can significantly improve the success rate of Suzuki couplings with the challenging (2-Bromo-6-chlorophenyl)methanol substrate, paving the way for the efficient synthesis of novel and complex molecular architectures.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalysts for the Palladium-Catalyzed Suuzki-Miyaura Reaction of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
-
Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 2013 , 42, 5270-5298. [Link]
Technical Support Center: Catalyst Selection for Sterically Hindered (2-Bromo-6-chlorophenyl)methanol
Welcome to the technical support center for advanced catalytic cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection for challenging substrates such as (2-Bromo-6-chlorophenyl)methanol. The inherent steric hindrance and the presence of multiple halogen atoms in this molecule present unique challenges that demand a nuanced approach to catalyst system design. This document provides in-depth, experience-driven advice in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is (2-Bromo-6-chlorophenyl)methanol considered a "difficult" or "sterically hindered" substrate for cross-coupling reactions?
A1: The term "sterically hindered" refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. In the case of (2-Bromo-6-chlorophenyl)methanol, the bulky bromine and chlorine atoms are positioned on either side of the carbon atom where the reaction (such as a Suzuki-Miyaura or Buchwald-Hartwig coupling) is intended to occur. This arrangement creates a crowded environment around the reactive site, making it difficult for the palladium catalyst to approach and initiate the catalytic cycle.[1][2]
Furthermore, the presence of a hydroxylmethyl group (-CH₂OH) can introduce additional complexities. This group can potentially coordinate with the metal center of the catalyst, leading to catalyst inhibition or undesired side reactions. The combination of steric bulk from the ortho-substituents and potential functional group interference is what classifies this substrate as challenging.
Q2: I am attempting a Suzuki-Miyaura coupling with (2-Bromo-6-chlorophenyl)methanol and observing low to no product formation. What are the likely causes?
A2: Low or no yield in a Suzuki-Miyaura coupling with this substrate typically points to one or more of the following issues:
-
Inefficient Oxidative Addition: This is often the rate-limiting step in cross-coupling reactions, especially with sterically hindered aryl halides.[3][4] The bulky ortho-substituents physically block the palladium(0) complex from inserting into the carbon-bromine bond.
-
Catalyst Deactivation: The catalyst can become deactivated through various pathways, including the formation of inactive palladium species or aggregation of palladium nanoparticles.[5]
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.[2] A ligand that is too small may not be effective in promoting the reaction, while one that is too bulky could further exacerbate the steric hindrance.
-
Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, and temperature are critical and must be carefully optimized for challenging substrates.[6]
Q3: What type of palladium catalyst and ligand combination is recommended for a Suzuki-Miyaura coupling of (2-Bromo-6-chlorophenyl)methanol?
A3: For sterically hindered substrates, the general consensus is to use a catalyst system that is both highly active and can overcome the steric barrier. This typically involves a palladium precatalyst paired with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.
| Catalyst/Ligand Type | Rationale | Recommended Examples |
| Bulky, Electron-Rich Phosphine Ligands | These ligands promote the oxidative addition step and stabilize the palladium center. The steric bulk can also facilitate the final reductive elimination step to release the product.[2] | SPhos, XPhos, RuPhos, BrettPhos |
| N-Heterocyclic Carbene (NHC) Ligands | NHCs are strong σ-donors that form very stable complexes with palladium, leading to highly active and robust catalysts.[7] | IPr, SIMes, IPr* |
| Palladium Precatalysts | Using a precatalyst ensures the efficient generation of the active Pd(0) species in situ. | PEPPSI-type catalysts, G3 or G4 Buchwald precatalysts |
A highly effective starting point would be to use a second-generation (G2) or third-generation (G3) Buchwald palladacycle precatalyst in combination with a ligand like SPhos or XPhos. These systems are specifically designed for challenging cross-coupling reactions.[8]
Troubleshooting Guide
Problem 1: My Suzuki-Miyaura reaction has stalled, and I observe a significant amount of starting material.
Root Cause Analysis:
This is a classic symptom of inefficient oxidative addition or catalyst deactivation. The steric hindrance of the 2-bromo-6-chloro substitution pattern is likely preventing the palladium catalyst from efficiently inserting into the C-Br bond.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled Suzuki-Miyaura reaction.
Detailed Protocol: Catalyst System Screening
-
Preparation: In an inert atmosphere (glovebox or Schlenk line), prepare a stock solution of (2-Bromo-6-chlorophenyl)methanol and your boronic acid partner in the chosen solvent (e.g., dioxane).
-
Reaction Setup: In separate reaction vials, add the appropriate palladium precatalyst (e.g., Pd₂(dba)₃, a Buchwald precatalyst) and ligand (e.g., SPhos, XPhos, RuPhos) to achieve a Pd:Ligand ratio of 1:2.
-
Initiation: Add the substrate stock solution and the base (e.g., K₃PO₄ or Cs₂CO₃) to each vial.
-
Execution: Heat the reactions to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours).
-
Analysis: Compare the conversion rates for each catalyst/ligand combination to identify the most effective system.
Problem 2: I am observing significant amounts of protodebromination (replacement of Br with H) and homocoupling of the boronic acid.
Root Cause Analysis:
-
Protodebromination: This side reaction can occur when the transmetalation step is slow, allowing for competing pathways where the aryl-palladium intermediate reacts with trace water or other proton sources.
-
Homocoupling: This typically indicates that the boronic acid is unstable under the reaction conditions, often exacerbated by high temperatures and certain bases.
Mitigation Strategies:
| Side Reaction | Recommended Action | Scientific Rationale |
| Protodebromination | Use a more electron-rich and sterically hindered ligand (e.g., BrettPhos). | Bulky ligands can accelerate the reductive elimination step, which is often the product-forming step, thus outcompeting the protodebromination pathway.[1] |
| Homocoupling | Use a milder base (e.g., K₂CO₃ or KF) and a lower reaction temperature if possible. | Harsher bases and high temperatures can promote the decomposition of the boronic acid, leading to homocoupling.[9] |
| Both | Ensure strictly anhydrous conditions and use a boronic ester (e.g., a pinacol ester) instead of the boronic acid. | Boronic esters are generally more stable than their corresponding acids and can minimize both side reactions. |
Q4: Can I perform a selective coupling at the bromine position without affecting the chlorine?
A4: Yes, selective cross-coupling is highly feasible. The carbon-bromine bond is significantly weaker and more reactive towards oxidative addition with palladium(0) than the carbon-chlorine bond.[3] By using standard Suzuki-Miyaura or Buchwald-Hartwig conditions with a suitable palladium/phosphine catalyst system, you can selectively functionalize the bromine position. To maintain this selectivity, it is crucial to avoid excessively high temperatures or highly reactive catalyst systems that might begin to activate the C-Cl bond.
Q5: Would a Buchwald-Hartwig amination be feasible with (2-Bromo-6-chlorophenyl)methanol? What catalyst system should I consider?
A5: A Buchwald-Hartwig amination is certainly feasible. The same principles of overcoming steric hindrance apply. For this transformation, a palladium precatalyst combined with a highly specialized biaryl phosphine ligand is recommended.
Recommended Catalyst System for Buchwald-Hartwig Amination:
-
Palladium Source: A G3 or G4 Buchwald precatalyst is an excellent choice.
-
Ligand: Josiphos-type ligands or BrettPhos are known to be highly effective for coupling sterically hindered substrates with amines.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.
Experimental Workflow Diagram:
Caption: General workflow for Buchwald-Hartwig amination of the target substrate.
By systematically addressing these common questions and troubleshooting points, researchers can more effectively develop robust and high-yielding cross-coupling protocols for the sterically hindered (2-Bromo-6-chlorophenyl)methanol substrate.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Iqbal, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5575. [Link]
-
Bello, D., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5251-5289. [Link]
-
Yin, J., & Rainka, M. P. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 33-36. [Link]
-
Ghaffari, B., & Hartwig, J. F. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 49(10), 2174–2185. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Cheung, C. W., & Buchwald, S. L. (2013). A General and Efficient Method for the Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 135(34), 12340–12343. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Yoneda, T. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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- 5. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
reaction monitoring techniques for (2-Bromo-6-chlorophenyl)methanol synthesis
Technical Support Center: Synthesis of (2-Bromo-6-chlorophenyl)methanol
Welcome to the technical support guide for the synthesis of (2-Bromo-6-chlorophenyl)methanol. This resource is designed for chemists and researchers in the pharmaceutical and fine chemical industries. Here, we provide in-depth answers to frequently asked questions (FAQs), detailed troubleshooting guides, and validated protocols to ensure the successful and efficient execution of this synthesis. Our focus is on the critical aspect of reaction monitoring, which is paramount for optimizing yield, minimizing impurities, and ensuring reproducibility.
Part 1: Synthesis Overview & Core Principles
The synthesis of (2-Bromo-6-chlorophenyl)methanol is most commonly achieved via the reduction of 2-Bromo-6-chlorobenzaldehyde. The reagent of choice for this transformation is typically sodium borohydride (NaBH₄) due to its selectivity, operational simplicity, and mild reaction conditions.[1][2]
The core reaction involves the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the electrophilic carbonyl carbon of the aldehyde.[1] This is followed by a protonation step, usually during an aqueous workup, to yield the desired primary alcohol.[1][3]
Caption: General synthesis pathway for (2-Bromo-6-chlorophenyl)methanol.
Part 2: Reaction Monitoring Techniques (FAQs)
Effective reaction monitoring is crucial for determining the point of completion, preventing the formation of byproducts, and ensuring safe quenching of the reactive hydride agent.[4]
Q1: How can I use Thin-Layer Chromatography (TLC) to monitor the reaction?
A1: TLC is the most common, rapid, and cost-effective method for qualitatively monitoring this reaction.[4] The key is the significant difference in polarity between the starting aldehyde and the product alcohol.
-
Principle: The starting material, 2-Bromo-6-chlorobenzaldehyde, is significantly less polar than the product, (2-Bromo-6-chlorophenyl)methanol, due to the alcohol's ability to form hydrogen bonds. Consequently, the aldehyde will travel further up the TLC plate (higher Retention Factor, R_f) than the alcohol.
-
Execution:
-
Prepare a TLC developing chamber with a suitable mobile phase (e.g., 20-30% Ethyl Acetate in Hexane).
-
Before adding NaBH₄ (t=0 min), spot the starting material solution on the TLC plate.
-
After the reaction begins, take small aliquots from the reaction mixture at regular intervals (e.g., every 5-10 minutes) and spot them on the same plate.[5]
-
Develop the plate and visualize the spots under a UV lamp (254 nm), as both the reactant and product are UV-active.
-
-
Interpretation: The reaction is complete when the spot corresponding to the starting aldehyde (higher R_f) has completely disappeared, and a new, strong spot corresponding to the product (lower R_f) is observed.[5]
Q2: What is a more quantitative alternative to TLC for this synthesis?
A2: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis. It allows you to determine the exact percentage of starting material remaining and product formed.
-
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. The less polar aldehyde will have a longer retention time than the more polar alcohol.
-
Typical Method Parameters:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and water (or a buffer like phosphate buffer at pH 3).[6] A typical starting point could be 50:50 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where both compounds have good absorbance (e.g., 225 nm).[6]
-
-
Interpretation: Monitor the peak area of the starting material. The reaction is considered complete when the peak area of the aldehyde falls below a predetermined threshold (e.g., <1% of its initial area).
Q3: Can I use Gas Chromatography-Mass Spectrometry (GC-MS)?
A3: Yes, GC-MS is an excellent and highly sensitive technique for monitoring this reaction. It provides both separation (GC) and identification (MS) information.[7][8]
-
Principle: GC separates compounds based on their boiling points and interactions with the stationary phase. The product alcohol has a higher boiling point than the starting aldehyde due to hydrogen bonding, but both are sufficiently volatile for GC analysis. The mass spectrometer fragments the molecules, providing a unique "fingerprint" for identification.
-
Sample Preparation: A small aliquot of the reaction mixture is typically quenched, extracted with a solvent like ethyl acetate or chloroform, and then injected.[9]
-
Interpretation: You will observe a peak for the starting aldehyde at a shorter retention time and a peak for the product alcohol at a longer retention time. The mass spectra will confirm their identities. The reaction is complete when the peak for the aldehyde is no longer detectable.
Q4: How does ¹H NMR spectroscopy confirm reaction completion?
A4: ¹H NMR spectroscopy provides definitive structural confirmation and is an unambiguous way to confirm the complete conversion of the aldehyde to the alcohol.[10]
-
Principle: The chemical environment of protons in the starting material and product are distinct, leading to characteristic signals (chemical shifts) in the NMR spectrum.
-
Key Diagnostic Signals:
-
2-Bromo-6-chlorobenzaldehyde (Reactant): Look for the highly deshielded aldehyde proton signal, which appears as a singlet around δ 10.0-10.5 ppm .[11]
-
(2-Bromo-6-chlorophenyl)methanol (Product): The disappearance of the aldehyde proton signal is the primary indicator. Concurrently, two new signals will appear: a singlet for the benzylic methylene protons (-CH₂OH) around δ 4.5-4.8 ppm and a broad singlet or triplet for the hydroxyl proton (-OH), which can vary in position but is often around δ 2.0-3.0 ppm .
-
-
Execution: Withdraw a sample, quench it, and perform a rapid extraction. Dry the sample, dissolve it in a deuterated solvent (like CDCl₃), and acquire the spectrum. The absence of the signal at ~10 ppm is conclusive evidence of reaction completion.
| Technique | Principle | Key Indicator of Completion | Pros | Cons |
| TLC | Polarity | Disappearance of the higher R_f aldehyde spot.[5] | Fast, inexpensive, easy to perform. | Qualitative, less sensitive. |
| HPLC | Hydrophobicity | Aldehyde peak area <1% of initial.[12] | Quantitative, high resolution, automatable. | Slower, requires specialized equipment. |
| GC-MS | Volatility / Mass | Disappearance of the aldehyde peak. | High sensitivity, provides mass confirmation. | Requires derivatization for some alcohols, high temp. |
| ¹H NMR | Chemical Shift | Disappearance of aldehyde proton signal (~10 ppm). | Definitive structural confirmation. | Low sensitivity, expensive, requires workup. |
Part 3: Troubleshooting Guide
Q5: My reaction is very slow or appears to have stalled. What should I do?
A5: A stalled reaction is a common issue and can usually be traced to reagent quality or reaction conditions.
Caption: Troubleshooting decision tree for an incomplete reduction reaction.
-
Cause 1: Deactivated Sodium Borohydride. NaBH₄ is a stable but hygroscopic solid. Over time, it can react with atmospheric moisture and decompose.
-
Solution: Always use fresh, finely powdered NaBH₄ from a tightly sealed container. Clumpy or grayish reagent is suspect.
-
-
Cause 2: Insufficient Reagent. While stoichiometrically, one mole of NaBH₄ can reduce four moles of aldehyde, in practice, it's common to use a slight excess (1.0 to 1.5 equivalents) to ensure the reaction goes to completion.[4]
-
Solution: If monitoring shows a stalled reaction, consider adding another portion (e.g., 0.25 equivalents) of NaBH₄.
-
-
Cause 3: Low Temperature. While often performed at 0°C to room temperature, if the starting material has low solubility, a slight warming might be necessary.
-
Solution: Ensure all starting material is dissolved. If the reaction is clean but slow, allow it to warm to room temperature and monitor.
-
Q6: I see an additional spot on my TLC plate besides the start and end material. What could it be?
A6: An unexpected spot could be an impurity from the starting material or a byproduct of the reaction.
-
Cause 1: Impurity in Starting Aldehyde. The most common impurity in an aldehyde is the corresponding carboxylic acid (2-Bromo-6-chlorobenzoic acid), formed by air oxidation.
-
Identification: The carboxylic acid is very polar and will likely have a very low R_f, possibly streaking from the baseline. NaBH₄ does not reduce carboxylic acids under these conditions.[3]
-
Solution: Purify the starting aldehyde before the reaction if significant acid impurity is present.
-
-
Cause 2: Dimerization/Side Reactions. Although less common for this specific reduction, over-reduction or side reactions can occur.
-
Solution: Characterize the byproduct using LC-MS or GC-MS. The formation of byproducts may be suppressed by running the reaction at a lower temperature.
-
Q7: My final product yield is low after workup. What are the common causes of product loss?
A7: Low yield can result from an incomplete reaction (see Q5) or issues during the workup and purification steps.
-
Cause 1: Inefficient Extraction. The product alcohol has some water solubility.
-
Solution: Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like ethyl acetate or dichloromethane. After combining the organic layers, washing with brine (saturated NaCl solution) can help break emulsions and remove dissolved water.
-
-
Cause 2: Formation of Borate Esters. During the reaction, borate ester intermediates are formed. These must be fully hydrolyzed during the workup to liberate the free alcohol.
-
Solution: Ensure the quenching and workup step is sufficiently acidic (a saturated solution of ammonium chloride is common) and stirred for an adequate amount of time (e.g., 1-2 hours) to ensure complete hydrolysis.[3]
-
Part 4: Experimental Protocols
Protocol 1: TLC Reaction Monitoring
-
Preparation: Prepare a developing chamber with a filter paper wick and 10 mL of a 20:80 (v/v) Ethyl Acetate:Hexane mobile phase. Allow the chamber to saturate for 10 minutes.
-
Spotting (t=0): Before adding the reducing agent, dissolve a small amount of the starting 2-Bromo-6-chlorobenzaldehyde in a vial with ethyl acetate. Using a capillary tube, make a small, concentrated spot on the baseline of a silica gel TLC plate.
-
Reaction Sampling: Once the reaction has started, use a capillary tube to withdraw a tiny aliquot of the reaction mixture every 10 minutes. Spot this directly onto the TLC plate on a separate lane.
-
Development: Place the plate in the saturated chamber and allow the solvent front to rise to within 1 cm of the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.
-
Analysis: The reaction is complete when the spot corresponding to the starting material (higher R_f) is no longer visible in the reaction mixture lane.
Protocol 2: ¹H NMR Sample Preparation for Reaction Completion Check
-
Sampling: Withdraw ~0.5 mL of the reaction mixture.
-
Quenching: Add the sample to a test tube containing 2 mL of saturated aqueous ammonium chloride (NH₄Cl) solution and vortex for 30 seconds.
-
Extraction: Add 2 mL of ethyl acetate, vortex thoroughly, and allow the layers to separate.
-
Isolation: Carefully transfer the top organic layer to a clean test tube containing a small amount of anhydrous sodium sulfate (Na₂SO₄) to dry the solution.
-
Preparation for NMR: Filter or decant the dried organic solution into a clean vial and concentrate it under a stream of nitrogen or in a vacuum concentrator.
-
Analysis: Dissolve the resulting residue in ~0.7 mL of deuterated chloroform (CDCl₃) and transfer to an NMR tube. Acquire the ¹H NMR spectrum. Confirm the absence of the aldehyde proton signal around 10 ppm.
References
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]
-
The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
-
Chem LibreTexts. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
-
Kazemifard, A. G., et al. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 685-691. [Link]
-
Shrivastava, V.S., et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225. [Link]
-
ResearchGate. (2016). GC–MS analysis of a benzyl alcohol and b benzaldehyde. [Link]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 481-487. [Link]
-
D'hooghe, M., et al. (2017). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. [Link]
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- 9. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to NMR Analysis of (2-Bromo-6-chlorophenyl)methanol Reaction Products
An objective comparison of reaction outcomes for (2-Bromo-6-chlorophenyl)methanol, supported by experimental data and analysis, for researchers, scientists, and drug development professionals.
As a pivotal starting material in the synthesis of pharmaceutical intermediates and complex organic molecules, (2-Bromo-6-chlorophenyl)methanol offers a versatile scaffold for synthetic transformations. The presence of three distinct reactive sites—the primary alcohol, the bromine-substituted carbon, and the chlorine-substituted carbon—allows for a variety of chemical modifications. However, this versatility necessitates a robust and unambiguous analytical methodology to confirm reaction outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, providing definitive structural elucidation.
This guide provides an in-depth comparison of the NMR analyses for two primary reaction pathways originating from (2-Bromo-6-chlorophenyl)methanol: oxidation of the benzylic alcohol and nucleophilic substitution at the benzylic position. We will explore the causality behind experimental choices and demonstrate how NMR serves as a self-validating system for structural confirmation.
Part 1: Comparative Analysis of Core Reaction Pathways
The reactivity of (2-Bromo-6-chlorophenyl)methanol is dominated by the chemistry of its benzylic alcohol. Understanding the expected NMR spectral shifts for different transformations is crucial for rapid and accurate product identification.
Pathway A: Oxidation to (2-Bromo-6-chlorobenzaldehyde)
The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. This reaction replaces a C-O single bond and an O-H bond with a C=O double bond, leading to significant and predictable changes in the electronic environment of the molecule.
Causality of Spectral Changes: The conversion of the electron-donating hydroxymethyl group (-CH₂OH) to the strongly electron-withdrawing and deshielding aldehyde group (-CHO) is the primary driver of the observed spectral shifts.
-
¹H NMR Analysis: The most definitive change is the disappearance of two signals and the appearance of one highly characteristic new signal. The broad singlet for the hydroxyl proton (-OH) and the singlet for the benzylic methylene protons (-CH₂-, typically around 4.8 ppm) vanish completely. They are replaced by a singlet for the aldehyde proton, which appears far downfield in the 9.5-10.5 ppm region due to the strong deshielding effect of the carbonyl group. The adjacent aromatic protons also experience a downfield shift, albeit a more subtle one.
-
¹³C NMR Analysis: The carbon skeleton transformation is equally clear. The signal for the benzylic carbon (C-OH), typically found around 60-65 ppm[1], is replaced by the highly deshielded aldehyde carbonyl carbon signal, which is unambiguously located in the 190-200 ppm range[2].
Pathway B: Nucleophilic Substitution (Ether Formation)
Nucleophilic substitution reactions, such as the Williamson ether synthesis, replace the hydroxyl group with another functional group.[3] This pathway involves the attack of a nucleophile on the benzylic carbon.
Causality of Spectral Changes: Unlike oxidation, substitution reactions result in more subtle changes to the NMR spectrum, as the local electronic environment of the aromatic ring is less dramatically altered. The key is to identify the signals of the newly introduced nucleophile. For example, in the formation of a methyl ether (1-bromo-3-chloro-2-(methoxymethyl)benzene):
-
¹H NMR Analysis: The hydroxyl proton signal disappears. A new, sharp singlet corresponding to the three equivalent protons of the methoxy group (-OCH₃) will appear, typically in the 3.3-4.0 ppm region. The benzylic methylene protons (-CH₂-) will remain but may shift slightly from their original position.
-
¹³C NMR Analysis: A new signal corresponding to the methoxy carbon will appear in the 55-60 ppm region. The signal for the benzylic carbon will persist but will be shifted, reflecting the change from an alcohol to an ether linkage.
The logical workflow for synthesizing and confirming the structure of the oxidation product is visualized below.
Figure 1: Experimental workflow from synthesis to NMR-based structural confirmation.
Part 2: Experimental Protocols & Comparative Data
Trustworthy science relies on detailed and reproducible methodologies. The following protocols are standard procedures for the synthesis and analysis of these compounds.
Experimental Protocol 1: Oxidation of (2-Bromo-6-chlorophenyl)methanol
-
In a round-bottom flask, dissolve (2-Bromo-6-chlorophenyl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) (1.5 eq.) to the solution in portions while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-3 hours).
-
Upon completion, dilute the reaction mixture with DCM and filter it through a short plug of silica gel to remove chromium salts.
-
Wash the silica plug with additional DCM.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the product by flash column chromatography on silica gel if necessary.
Experimental Protocol 2: General NMR Sample Preparation
-
Weigh approximately 10-15 mg of the purified, dry product.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its good solvating power for a wide range of organic compounds and its single, well-defined residual solvent peak.[4]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).
Comparative NMR Data Summary
The following table summarizes the key diagnostic NMR signals for the starting material and its oxidation product. The chemical shifts are representative and may vary slightly based on solvent and concentration.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| (2-Bromo-6-chlorophenyl)methanol | ~4.8 (s, 2H, -CH₂OH) ~7.1-7.5 (m, 3H, Ar-H)~2.0-3.0 (br s, 1H, -OH) | ~62.8 (C-OH) [1]~122-140 (Ar-C) |
| (2-Bromo-6-chlorobenzaldehyde) | ~10.3 (s, 1H, -CHO) [2]~7.3-7.7 (m, 3H, Ar-H) | ~190.5 (C=O) [2]~125-138 (Ar-C) |
Part 3: A Self-Validating Analytical System
The trustworthiness of NMR analysis stems from its ability to provide a multi-faceted and internally consistent picture of a molecule. The data from different NMR experiments must logically converge to support a single, unambiguous structure.
-
1D NMR (¹H and ¹³C): Provides the fundamental dataset: the number of unique proton and carbon environments, their chemical shifts (electronic environment), integration (proton ratios), and multiplicity (neighboring protons).
-
2D Correlation Spectroscopy (e.g., HSQC, HMBC): These experiments serve as the ultimate validation tool.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton signal with the carbon signal to which it is attached. This confirms, for example, that the proton signal at ~10.3 ppm in the aldehyde product is indeed attached to the carbon at ~190.5 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the molecular framework and confirming the relative positions of functional groups.
-
The diagram below illustrates how these techniques work in concert to provide an unassailable structural proof.
Figure 2: Logical diagram showing how multiple NMR experiments converge for structural validation.
By judiciously applying this suite of NMR techniques, researchers can move beyond simple product identification to a comprehensive understanding of their reaction's outcome, ensuring the scientific integrity of their results and accelerating the drug development process.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
N M, Balaji & S, Sivasubramanian. (2018). Benchtop NMR and Nucleophilic Substitution. AZoM. [Link]
-
Li, G., et al. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Chemical Communications, Supporting Information. [Link]
-
Wang, D., et al. (2016). Iron-catalyzed aerobic oxidation of alcohols to aldehydes and ketones. Catalysis Science & Technology, Supporting Information. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
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A Comprehensive Guide to the Structural Confirmation of (2-Bromo-6-chlorophenyl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Unambiguous Structural Elucidation in Drug Discovery
In the landscape of modern drug development, the precise structural characterization of novel chemical entities is not merely a procedural formality but a cornerstone of safety, efficacy, and intellectual property. (2-Bromo-6-chlorophenyl)methanol and its derivatives represent a class of compounds with significant potential as intermediates in the synthesis of pharmaceuticals. The specific arrangement of the bromo, chloro, and hydroxyl substituents on the phenyl ring gives rise to unique electronic and steric properties that can profoundly influence a molecule's biological activity. Consequently, the unambiguous confirmation of their structure is paramount to ensure reproducibility in research and to meet the stringent requirements of regulatory bodies.
This guide provides a comparative analysis of the primary analytical techniques employed for the structural elucidation of (2-Bromo-6-chlorophenyl)methanol derivatives. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering field-proven insights into experimental design and data interpretation.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique for structural confirmation is dictated by the specific information required, the nature of the sample, and the stage of the research. Each method offers a unique window into the molecular architecture of the compound. A multi-technique approach is often the most robust strategy for unequivocal structure determination.[1]
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed connectivity of atoms, chemical environment of nuclei. | Non-destructive, provides detailed information on molecular structure in solution. | Lower sensitivity compared to MS, requires relatively pure sample. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, provides accurate molecular weight. | Does not directly provide information on atom connectivity. |
| X-ray Crystallography | Precise 3D arrangement of atoms in a single crystal. | Provides definitive proof of structure and stereochemistry. | Requires a suitable single crystal, which can be challenging to obtain. |
Deep Dive into Spectroscopic and Crystallographic Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment and connectivity of atoms.
Interpreting the NMR Spectra of (2-Bromo-6-chlorophenyl)methanol:
-
¹H NMR: The proton NMR spectrum of (2-Bromo-6-chlorophenyl)methanol is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the hydroxyl (-OH) proton. The aromatic region will display a complex splitting pattern due to the coupling between the three adjacent protons. The chemical shifts will be influenced by the deshielding effects of the bromine and chlorine atoms. The methylene protons will appear as a singlet, and the hydroxyl proton will also be a singlet, the position of which can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the electronegative halogen substituents. The methylene carbon will appear at a characteristic chemical shift.
Comparative NMR Data of a Close Analog: 2-Bromo-6-chlorotoluene
To provide a tangible reference, the following table presents the ¹H and ¹³C NMR spectral data for the closely related compound, 2-Bromo-6-chlorotoluene, in CDCl₃.[3] This data serves as a valuable guide for predicting the spectral features of (2-Bromo-6-chlorophenyl)methanol.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | 7.33 | d | H-4 |
| 7.15 | t | H-5 | |
| 7.08 | d | H-3 | |
| 2.45 | s | -CH₃ | |
| ¹³C | 137.9 | s | C-1 |
| 134.2 | s | C-6 | |
| 131.5 | d | C-4 | |
| 129.8 | d | C-5 | |
| 128.1 | d | C-3 | |
| 124.9 | s | C-2 | |
| 20.5 | q | -CH₃ |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified (2-Bromo-6-chlorophenyl)methanol derivative in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.[3]
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to approximately 16 ppm.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program.
-
Set the spectral width to approximately 240 ppm.
-
Acquire a larger number of scans (1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phasing, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm).
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound.
Expected Mass Spectrum of (2-Bromo-6-chlorophenyl)methanol:
The mass spectrum of (2-Bromo-6-chlorophenyl)methanol will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This isotopic signature is a powerful diagnostic tool for confirming the presence of these halogens. Common fragmentation patterns for benzyl alcohols include the loss of a water molecule (M-18) and cleavage of the benzylic C-C bond.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The choice of mode will depend on the nature of the derivative.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its isotopic pattern. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
X-ray Crystallography: The Definitive 3D Structure
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique is capable of revealing bond lengths, bond angles, and the overall three-dimensional shape of the molecule.
While obtaining a suitable single crystal can be a challenge, the resulting data is unparalleled in its detail and accuracy. The crystal structure of a (2-Bromo-6-chlorophenyl)methanol derivative would definitively confirm the substitution pattern on the aromatic ring and the conformation of the molecule in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain the final, accurate structure.
Synthesis of (2-Bromo-6-chlorophenyl)methanol: A Practical Approach
A reliable synthesis is the first step towards structural confirmation. While numerous methods exist for the synthesis of substituted benzyl alcohols, a practical and efficient approach for preparing (2-Bromo-6-chlorophenyl)methanol is the reduction of the corresponding commercially available aldehyde, 2-bromo-6-chlorobenzaldehyde.
Experimental Protocol: Synthesis via Reduction of 2-Bromo-6-chlorobenzaldehyde
-
Reaction Setup: To a solution of 2-bromo-6-chlorobenzaldehyde (1.0 eq) in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired (2-Bromo-6-chlorophenyl)methanol.
Integrated Workflow for Structural Confirmation
An efficient and logical workflow is crucial for the timely and accurate structural confirmation of a newly synthesized compound.
Conclusion: A Triad of Techniques for Unwavering Confidence
The structural confirmation of (2-Bromo-6-chlorophenyl)methanol derivatives, and indeed any novel chemical entity, relies on the synergistic application of multiple analytical techniques. While NMR spectroscopy provides the foundational map of atomic connectivity, mass spectrometry offers the crucial confirmation of molecular weight and elemental composition. For the ultimate, unambiguous proof of three-dimensional structure, X-ray crystallography stands as the gold standard. By judiciously employing this triad of techniques, researchers and drug development professionals can proceed with unwavering confidence in the identity and purity of their compounds, paving the way for successful downstream applications.
References
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MDPI. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Retrieved from [Link]
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- BenchChem. (2025).
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ResearchGate. (2025). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. Retrieved from [Link]
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PubChemLite. (n.d.). (2-bromo-6-chlorophenyl)methanol (C7H6BrClO). Retrieved from [Link]
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A Comparative Guide to the Reactivity of (2-Bromo-6-chlorophenyl)methanol and (2,6-dichlorophenyl)methanol
Introduction
In the landscape of pharmaceutical and materials science research, the selection of appropriate starting materials is a critical determinant of synthetic efficiency and ultimate product characteristics. Among the vast array of available building blocks, halogenated aromatic compounds play a pivotal role due to their versatile reactivity in a multitude of cross-coupling and substitution reactions. This guide provides an in-depth comparative analysis of two closely related yet distinct benzylic alcohols: (2-Bromo-6-chlorophenyl)methanol and (2,6-dichlorophenyl)methanol.
Both molecules share a 2,6-disubstituted phenylmethanol core, a structural motif known to introduce significant steric hindrance that can influence reaction kinetics and product distributions. However, the differential halogenation at the 2-position—bromine versus chlorine—imparts subtle yet significant differences in their electronic properties and, consequently, their chemical reactivity. Understanding these nuances is paramount for researchers aiming to optimize reaction conditions, improve yields, and strategically design novel synthetic pathways.
This guide will delve into the fundamental principles governing the reactivity of these compounds, supported by experimental data and established protocols. We will explore their comparative performance in key transformations such as oxidation and palladium-catalyzed cross-coupling reactions, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Structural and Electronic Properties: A Comparative Overview
The reactivity of (2-Bromo-6-chlorophenyl)methanol and (2,6-dichlorophenyl)methanol is primarily dictated by a combination of steric and electronic effects conferred by the ortho-substituents.
Steric Hindrance
Both compounds feature bulky halogen atoms at the 2- and 6-positions, which sterically encumber the benzylic alcohol moiety. This steric hindrance can significantly impact reactions involving the hydroxyl group or the adjacent benzylic carbon. For instance, nucleophilic attack at the benzylic carbon or reactions requiring coordination to the hydroxyl group may be impeded. The van der Waals radius of bromine (1.85 Å) is slightly larger than that of chlorine (1.75 Å), suggesting that (2-Bromo-6-chlorophenyl)methanol may present marginally greater steric bulk in the immediate vicinity of the reactive centers compared to its dichloro- counterpart. This difference, though small, can be a determining factor in stereoselective reactions or in cases where subtle steric differentiation is key.[1][2]
Electronic Effects
The electronic nature of the halogen substituents plays a crucial role in modulating the reactivity of the aromatic ring and the benzylic alcohol. Both chlorine and bromine are deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effects.[3] However, they can also donate electron density to the aromatic ring via resonance.
-
Inductive Effect: Both halogens are more electronegative than carbon, leading to a net withdrawal of electron density from the aromatic ring. This effect deactivates the ring towards electrophilic attack.
-
Resonance Effect: The lone pairs on the halogen atoms can be delocalized into the aromatic π-system, which is an electron-donating effect.
For halogens, the inductive effect generally outweighs the resonance effect, leading to overall deactivation.[3] When comparing bromine and chlorine, chlorine is more electronegative, exerting a stronger inductive electron-withdrawing effect. Conversely, the better orbital overlap between the 2p orbital of carbon and the 3p orbital of chlorine (compared to the 4p orbital of bromine) might suggest a more effective resonance donation for chlorine. However, in the context of leaving group ability in nucleophilic aromatic substitution or the oxidative addition step in cross-coupling reactions, the C-Br bond is weaker and more polarizable than the C-Cl bond, making the bromo-substituent a better leaving group.
| Property | (2-Bromo-6-chlorophenyl)methanol | (2,6-dichlorophenyl)methanol | Rationale |
| Molecular Weight | 221.45 g/mol | 177.03 g/mol | Presence of a heavier bromine atom. |
| Steric Hindrance | Slightly Higher | Slightly Lower | Larger van der Waals radius of Bromine. |
| Electronic Effect | Weaker inductive withdrawal, more polarizable C-Br bond. | Stronger inductive withdrawal, less polarizable C-Cl bond. | Differences in electronegativity and orbital size. |
| Leaving Group Ability | Bromine is a better leaving group. | Chlorine is a poorer leaving group. | Weaker C-Br bond strength. |
Reactivity in Key Chemical Transformations
The subtle electronic and steric differences between the two compounds manifest in their reactivity profiles in various chemical reactions.
Oxidation of the Benzylic Alcohol
The oxidation of the benzylic alcohol to the corresponding aldehyde is a fundamental transformation. The steric hindrance around the alcohol in both molecules can influence the choice of oxidant and reaction conditions.
Experimental Protocol: Oxidation using Potassium Permanganate
This protocol is a general method for the oxidation of benzylic alcohols and can be adapted for both substrates.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the substituted phenylmethanol (1 equivalent) in a suitable solvent such as water or a mixture of t-butanol and water.
-
Addition of Oxidant: While stirring vigorously, add potassium permanganate (KMnO₄) (2-3 equivalents) portion-wise to the solution. The reaction is exothermic, and the temperature should be monitored.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the excess KMnO₄ by adding a small amount of methanol or sodium bisulfite solution until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Isolation: Filter the reaction mixture through a pad of celite to remove the MnO₂. Wash the celite pad with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be further purified by column chromatography on silica gel.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2-Bromo-6-chlorophenyl)methanol
As researchers and developers, our focus is often on the synthesis and application of novel compounds like (2-Bromo-6-chlorophenyl)methanol. However, responsible chemical stewardship extends beyond the benchtop; it is a fundamental aspect of laboratory safety and environmental integrity. The proper disposal of this halogenated aromatic alcohol is not merely a logistical task but a critical control point in mitigating risk.
This guide provides a direct, procedural framework for the safe disposal of (2-Bromo-6-chlorophenyl)methanol. The protocols herein are synthesized from regulatory standards and data from closely related chemical structures to ensure a conservative and safety-first approach. While a comprehensive Safety Data Sheet (SDS) for this specific compound (CAS No. 1242822-57-6) is not publicly prevalent, the hazard profile is reliably inferred from its structural isomer, (3-Bromo-2-chlorophenyl)methanol, providing a solid foundation for risk assessment and handling procedures.[1][2]
Part 1: Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of (2-Bromo-6-chlorophenyl)methanol is the first step in managing its disposal. The Globally Harmonized System (GHS) classifications for its isomer provide the basis for our safety protocols.[1] The primary risks are associated with direct contact and ingestion.
Based on this data, the compound is:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4)
-
Causes skin irritation (Skin Irritation - Category 2)
-
Causes serious eye irritation (Eye Irritation - Category 2A)
-
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3)
These hazards necessitate careful handling at all stages, from initial use to final disposal. The following table summarizes the essential safety information and the corresponding personal protective equipment (PPE) required to mitigate these risks.
| Hazard Classification | GHS Hazard Statement | Pictogram | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Standard laboratory PPE; do not eat, drink, or smoke when handling.[3] | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Nitrile gloves (or other chemical-resistant gloves), lab coat . | |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Safety goggles with side-shields or a face shield . | |
| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation | Handle in a well-ventilated area or a chemical fume hood . |
Part 2: Regulatory Waste Classification
In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] As a halogenated organic compound, (2-Bromo-6-chlorophenyl)methanol must be disposed of as hazardous waste.
The specific EPA hazardous waste code can depend on how the waste was generated:
-
F-Listed Wastes: If this chemical is used as a solvent and is spent, it may fall under the F002 waste code, which includes spent halogenated solvents such as chlorobenzene.[5]
-
U-Listed Wastes: While not specifically listed, if unused (2-Bromo-6-chlorophenyl)methanol is discarded, it would be managed as a U-listed waste due to its toxic properties.
The most critical takeaway is that this material cannot be disposed of in standard laboratory trash or down the drain.[6] It must be collected and managed as a regulated hazardous waste stream. Always consult your institution's Environmental Health & Safety (EHS) department to ensure compliance with federal, state, and local regulations.
Part 3: Standard Operating Procedure for Disposal
The following step-by-step protocol ensures the safe collection and handling of (2-Bromo-6-chlorophenyl)methanol waste in the laboratory, pending pickup by a licensed disposal company.
Experimental Protocol: Waste Collection and Segregation
-
Segregate Waste Streams: At the point of generation, keep halogenated organic waste separate from non-halogenated waste. This is crucial because halogenated wastes require specific disposal methods, typically high-temperature incineration, and mixing them with other streams increases disposal costs and complexity.
-
Select Appropriate Waste Container:
-
Use a designated, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass).
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.
-
Ensure the container is clean and dry before adding waste.
-
-
Label the Waste Container: Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "(2-Bromo-6-chlorophenyl)methanol" .
-
A clear indication of the hazards: "Harmful," "Irritant."
-
The date accumulation begins.
-
-
Accumulate Waste Safely:
-
Add waste to the container in a chemical fume hood to minimize inhalation exposure.[7]
-
Keep the waste container closed at all times except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory operator, away from ignition sources and incompatible materials.
-
-
Arrange for Disposal: Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a pickup. Do not allow hazardous waste to accumulate in the lab for extended periods.[8] Final disposal must be carried out by a licensed hazardous waste disposal company.[9]
Disposal Decision Workflow
The following diagram outlines the critical decision points and workflow for properly managing (2-Bromo-6-chlorophenyl)methanol waste from generation to disposal.
Caption: Decision workflow for handling and disposing of (2-Bromo-6-chlorophenyl)methanol waste.
Part 4: Emergency Procedures for Spills
Accidental spills must be handled promptly and safely.
-
Alert Personnel: Immediately alert others in the area.
-
Assess the Spill: For small spills (manageable by one person), proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency response team.
-
Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Materials: Seal the container holding the spill cleanup materials, label it as hazardous waste, and arrange for disposal through your EHS department.
By adhering to these procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and protect our shared environment.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67146654, (3-Bromo-2-chlorophenyl)methanol. Retrieved from [Link]
-
AFG Bioscience LLC. (2016). Safety Data Sheet: (4-Bromophenyl)(4-methylphenyl)methanol. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). RCRAInfo: Waste Code. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
University of Maryland. (n.d.). Environmental Safety, Sustainability and Risk: EPA Hazardous Waste Codes. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Guide to the Safe Handling of (2-Bromo-6-chlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a daily pursuit. Among the vast array of chemical intermediates, halogenated benzyl alcohols play a crucial role as versatile building blocks. (2-Bromo-6-chlorophenyl)methanol, with its unique substitution pattern, presents both significant synthetic utility and specific handling challenges. As Senior Application Scientists, our goal is to empower you with the knowledge to handle this and similar reagents with the utmost confidence and safety, ensuring both the integrity of your research and the well-being of your team.
This guide eschews a one-size-fits-all template. Instead, it is structured to provide a deep, logical, and practical understanding of the risks associated with (2-Bromo-6-chlorophenyl)methanol and the procedural steps necessary to mitigate them. We will delve into the anticipated hazards based on its chemical structure, outline the essential personal protective equipment, and provide clear, actionable protocols for its use, storage, and disposal.
Hazard Assessment: Deconstructing the Risk Profile
The Halogenated Aromatic Core:
Chlorinated and brominated aromatic compounds are a class of chemicals that warrant careful handling due to their potential for persistence in the environment and varied toxicological profiles. Some compounds in this category have been shown to be skin and eye irritants.[1] Furthermore, certain poly-halogenated aromatic hydrocarbons are known to be carcinogenic, mutagenic, or teratogenic.
The Benzyl Alcohol Functionality:
Benzyl alcohol and its derivatives can also present hazards. For instance, (2,3-Dichlorophenyl)methanol is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] According to information provided to the European Chemicals Agency (ECHA), (2,4-dichlorophenyl)methanol is harmful if inhaled, causes serious eye damage, and is harmful to aquatic life with long-lasting effects.[2]
Inferred Hazard Profile for (2-Bromo-6-chlorophenyl)methanol:
Based on the above, it is prudent to treat (2-Bromo-6-chlorophenyl)methanol as a compound that is:
-
A skin and eye irritant.
-
Potentially harmful if inhaled or swallowed.
-
Potentially harmful to the environment.
The following table summarizes the anticipated hazards and the rationale behind these assumptions.
| Anticipated Hazard | Structural Rationale | Supporting Evidence from Analogous Compounds |
| Skin Irritation | Presence of chloro and bromo substituents on the aromatic ring. | (2,3-Dichlorophenyl)methanol is reported to cause skin irritation.[1] |
| Eye Irritation | Presence of chloro and bromo substituents on the aromatic ring and the alcohol functional group. | (2,3-Dichlorophenyl)methanol causes serious eye irritation.[1] (2,4-dichlorophenyl)methanol causes serious eye damage.[2] |
| Respiratory Irritation | Potential for aerosolization or dust formation. | (2,3-Dichlorophenyl)methanol may cause respiratory irritation.[1] |
| Acute Toxicity (Inhalation/Ingestion) | The benzyl alcohol moiety. | (2,4-dichlorophenyl)methanol is harmful if inhaled.[2] |
| Environmental Hazard | Presence of persistent halogen atoms. | Halogenated organic compounds are often persistent in the environment. |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling (2-Bromo-6-chlorophenyl)methanol. The following recommendations are based on a cautious approach, prioritizing maximum protection in the absence of specific test data for this compound.
Core PPE Requirements:
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing. | Protects against splashes of the chemical which is anticipated to be a severe eye irritant. |
| Skin Protection | A flame-resistant lab coat is essential. Full-length pants and closed-toe shoes must be worn. | Prevents incidental skin contact. |
| Hand Protection | Double gloving is recommended. Use a thicker, chemical-resistant outer glove over a thinner disposable inner glove. Butyl rubber or Viton™ gloves are generally recommended for halogenated aromatic hydrocarbons. Nitrile gloves may offer limited splash protection but have poor resistance to many halogenated solvents and should be changed immediately upon contact.[3][4] | Provides robust protection against skin absorption and irritation. Double gloving allows for safe removal of the outer glove if contaminated. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols and engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the risk of inhaling potentially harmful vapors or particulates. |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling (2-Bromo-6-chlorophenyl)methanol.
Operational Plan: From Benchtop to Waste Container
A meticulous operational plan is the cornerstone of safe chemical handling. This section provides a step-by-step guide for working with (2-Bromo-6-chlorophenyl)methanol.
Pre-Experiment Checklist:
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly (check airflow monitor).
-
PPE Inspection: Inspect all PPE for damage before use. Ensure gloves are of the appropriate material and thickness.
-
Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Have a spill kit rated for halogenated organic compounds readily available.
-
Waste Container: Prepare a designated, clearly labeled hazardous waste container for halogenated organic waste.
Experimental Protocol:
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within the chemical fume hood.
-
Use a disposable weighing boat to prevent contamination of balances.
-
If the compound is a fine powder, handle it with care to minimize dust generation.
-
-
Dissolution and Reaction:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the reaction is exothermic, use an ice bath for cooling and add reagents dropwise.
-
Ensure the reaction vessel is properly clamped and secured.
-
-
Post-Reaction Work-up:
-
Quench the reaction carefully, especially if reactive reagents were used.
-
Perform all extractions and solvent removal steps within the fume hood.
-
-
Decontamination:
-
Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.
-
Collect all rinsates in the designated halogenated waste container.
-
The logical flow of a safe handling operation is depicted in the following diagram:
Caption: Decision tree for the proper segregation and disposal of waste.
By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely utilize (2-Bromo-6-chlorophenyl)methanol in their synthetic endeavors, fostering a culture of safety and scientific excellence within the laboratory.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228603, (2,3-Dichlorophenyl)methanol. Retrieved from [Link]
-
New Zealand Ministry for the Environment. (2020). Managing waste that may contain brominated flame retardants. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Substance Information for (2,4-Dichlorophenyl)methanol. Retrieved from [Link]
- Di Nisio, A., et al. (2020). Health toxicity effects of brominated flame retardants: From environmental to human exposure. PubMed.
- Amodio, L., et al. (2024). Simultaneous removal of brominated and chlorinated species during the production of oils by e-waste plastics catalytic hydropyrolysis.
-
PharmaCompass. (n.d.). 2,4-Dichlorobenzyl Alcohol Drug Information. Retrieved from [Link]
- Ghosh, S., et al. (2019). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry.
-
Albert Kerbl GmbH. (n.d.). Chemical resistant gloves. Retrieved from [Link]
- Atashgahi, S., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
-
Oregon State University Chemistry Department. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]
-
University of Hertfordshire. (2023). Pesticide properties for 2,4-dichlorobenzyl alcohol. Retrieved from [Link]
-
MDPI. (2023). Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]
-
Safety-Goggles.com. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
- DiGangi, J., et al. (2010). Brominated and Chlorinated Flame Retardants: The San Antonio Statement. Environmental Health Perspectives.
-
Clemson University. (n.d.). The Control Strategies of Brominated Organic Disinfection By-Products. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
